Technical Documentation Center

(S)-3''-Hydroxy Pravastatin Sodium Salt Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3''-Hydroxy Pravastatin Sodium Salt
  • CAS: 722504-45-2

Core Science & Biosynthesis

Foundational

Biological activity of Pravastatin metabolite 3''-hydroxy

This guide provides an in-depth technical analysis of the biological activity, structural characterization, and pharmacological significance of the Pravastatin metabolite 3''-hydroxy (also known as 3''-hydroxypravastatin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity, structural characterization, and pharmacological significance of the Pravastatin metabolite 3''-hydroxy (also known as 3''-hydroxypravastatin or (S)-3''-hydroxypravastatin).[1][2]

Executive Summary

The 3''-hydroxy metabolite of Pravastatin represents a specific oxidative transformation of the parent drug's 2-methylbutyrate side chain.[1] Unlike the major human metabolite (3'α-iso-pravastatin), which is formed via non-enzymatic acidic degradation in the stomach, the 3''-hydroxy metabolite is generated primarily through minor hepatic oxidation mediated by CYP3A4 .[1][2]

Biologically, this metabolite is characterized by a profound loss of pharmacological potency . While the parent compound is a potent inhibitor of HMG-CoA reductase (IC₅₀ ~5.6 µM), the 3''-hydroxy derivative exhibits negligible inhibitory activity.[1][2] Its primary relevance in drug development lies in its status as a monitored impurity and a marker of oxidative metabolism, rather than a contributor to the therapeutic lipid-lowering effect.

Molecular Characterization & Nomenclature

Precise nomenclature is critical due to the existence of multiple hydroxy-metabolites.

  • Parent Compound: Pravastatin Sodium (active acid form).[2]

  • Target Metabolite: 3''-Hydroxypravastatin .[1][2][3][4]

  • Structural Modification: Hydroxylation occurs at the 3-position of the 2-methylbutyrate ester side chain attached to the C-8 position of the hexahydronaphthalene ring.

  • Chemical Formula: C₂₃H₃₆O₈[1]

  • Molecular Weight: ~440.53 g/mol (free acid).[1][2]

Structural Distinction Table
FeaturePravastatin (Parent) 3''-Hydroxy Metabolite 3'α-Iso-Pravastatin (Major Metabolite)
Modification Site NoneSide Chain (2-methylbutyrate)Ring (Hexahydronaphthalene)
Mechanism of Formation N/AEnzymatic (CYP3A4 )Chemical (Acidic Isomerization )
Stereochemistry Active (3R, 5R)(S)-3''-hydroxy3α-hydroxy isomer
Biological Activity 100% (Reference) Inactive / Negligible 2.5% – 10% of Parent

Pharmacodynamics: HMG-CoA Reductase Inhibition[1][2][4][5][6]

The core biological activity of statins relies on the pharmacophore mimicking the HMG-CoA intermediate. The bulky hydrophobic ring system anchors the molecule in the enzyme's binding pocket.

  • Mechanism of Inactivation: The introduction of a polar hydroxyl group onto the hydrophobic 2-methylbutyrate side chain of the 3''-hydroxy metabolite disrupts the hydrophobic interactions necessary for high-affinity binding to the HMG-CoA reductase active site.

  • Potency Profile:

    • Pravastatin: Ki ≈ 2.3 nM (High affinity).[2]

    • 3'α-Iso-Pravastatin: Retains partial affinity (approx. 1/10th to 1/40th of parent).[1][2][5]

    • 3''-Hydroxy Metabolite: Literature classifies this metabolite as biologically inactive or possessing clinically insignificant activity.[1][2] It does not contribute to the LDL-lowering efficacy in vivo.

Technical Insight: The 2-methylbutyrate side chain is critical for the "Type I" statin binding orientation. Modification here (via hydroxylation) sterically hinders the correct positioning of the dihydroxyheptanoic acid pharmacophore, abolishing inhibitory potential.

Pharmacokinetics & Metabolic Pathway

Pravastatin is unique among statins for its hydrophilicity and minimal hepatic metabolism.[6] However, the formation of the 3''-hydroxy metabolite highlights a specific enzymatic pathway.

Metabolic Pathway Visualization

PravastatinMetabolism Pravastatin Pravastatin (Active Parent) Stomach Stomach Acid (Non-Enzymatic) Pravastatin->Stomach Liver Liver (CYP3A4) (Minor Pathway) Pravastatin->Liver Elimination Renal/Biliary Elimination Pravastatin->Elimination ~50% Unchanged IsoMetabolite 3'α-Iso-Pravastatin (Major Metabolite) ~5-10% Activity Stomach->IsoMetabolite Isomerization HydroxyMetabolite 3''-Hydroxy Pravastatin (Side-Chain Oxidation) Inactive Liver->HydroxyMetabolite Hydroxylation IsoMetabolite->Elimination HydroxyMetabolite->Elimination

Figure 1: Metabolic fate of Pravastatin showing the divergence between the major acid-catalyzed isomerization and the minor CYP3A4-mediated 3''-hydroxylation.[1][2]

  • Enzymatic Driver: The formation of 3''-hydroxypravastatin is mediated by Cytochrome P450 3A4 (CYP3A4) .[1][2][5]

  • Clinical Consequence: Because this pathway is minor, pravastatin pharmacokinetics are generally resistant to CYP3A4 inhibitors (e.g., ketoconazole, erythromycin), unlike simvastatin or atorvastatin.[1][2] The presence of 3''-hydroxy pravastatin is often used as a marker for low-level CYP3A4 activity on the drug.[1]

Experimental Protocols

To study the biological activity and presence of this metabolite, precise analytical and enzymatic assays are required.

Protocol A: In Vitro HMG-CoA Reductase Inhibition Assay

Validates the "Inactive" status of the metabolite.

  • Reagent Preparation:

    • Enzyme: Recombinant human HMG-CoA reductase (catalytic domain).[1][2]

    • Substrate: [¹⁴C]-HMG-CoA or NADPH (for spectrophotometric assay).[1][2]

    • Test Compounds: Pravastatin (Positive Control), 3''-Hydroxy Metabolite (Test), Vehicle (DMSO/Water).[1][2]

  • Reaction Setup:

    • Incubate enzyme with test compound (0.1 nM – 100 µM) in phosphate buffer (pH 7.[1][2]4) with DTT for 15 mins at 37°C.

    • Initiate reaction by adding NADPH (300 µM) and HMG-CoA (150 µM).[1][2]

  • Detection:

    • Spectrophotometric: Monitor decrease in absorbance at 340 nm (NADPH oxidation) over 10 minutes.

    • Radiometric: Stop reaction with HCl, incubate to lactonize mevalonate, separate via TLC, and quantify [¹⁴C]-mevalonolactone.

  • Data Analysis:

    • Calculate % Inhibition relative to vehicle.

    • Fit data to Sigmoidal Dose-Response curve to determine IC₅₀.[1][2]

    • Expected Result: Pravastatin IC₅₀ ~5-10 nM; 3''-Hydroxy IC₅₀ > 10 µM (indicating inactivity).[1][2]

Protocol B: LC-MS/MS Quantification in Plasma

Distinguishes 3''-hydroxy from the isomeric 3'α-hydroxy metabolite.

  • Sample Preparation:

    • Aliquot 100 µL plasma.

    • Add Internal Standard (e.g., d3-Pravastatin).[1][2]

    • Protein precipitation with Acetonitrile (1:3 v/v).[2] Centrifuge at 10,000 x g for 10 min.

  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 µm).[1][2]

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]

    • Critical Step: Use a shallow gradient (e.g., 20% B to 40% B over 10 mins) to resolve the 3''-hydroxy (side chain) from the 3'α-iso (ring) metabolite, as they have identical mass.[1][2]

  • Mass Spectrometry (MS/MS):

    • Mode: Negative Ion Electrospray (ESI-).[1][2]

    • MRM Transitions:

      • Pravastatin: m/z 423.2 → 321.2

      • 3''-Hydroxy / 3'α-Iso: m/z 439.2 → 321.2 (Both have +16 Da mass shift).[1][2]

    • Differentiation: Identification relies on Retention Time (RT).[1][2] The more polar 3''-hydroxy metabolite typically elutes earlier than the parent, while the 3'α-isomer elutes closer to the parent.

References

  • FDA Approved Drug Products. Pravachol (Pravastatin Sodium) Prescribing Information.[2] U.S. Food and Drug Administration.[5] Link

  • Hatanaka, T. (2000).[1][2][7] Clinical Pharmacokinetics of Pravastatin: Mechanisms of Pharmacokinetic Events. Clinical Pharmacokinetics, 39(6), 397-412.[1][2] Link

  • Everett, D. W., et al. (1991).[1][2][7] Biotransformation of Pravastatin Sodium in Humans. Drug Metabolism and Disposition, 19(4), 740-748.[1][2] Link

  • PubChem Compound Summary. 3-Hydroxypravastatin (CID 11305255).[1][2] National Center for Biotechnology Information.[2] Link[1][2]

  • Jacobsen, W., et al. (1999).[1][2] Comparison of Cytochrome P-450-Dependent Metabolism and Drug Interactions of the HMG-CoA Reductase Inhibitors. Drug Metabolism and Disposition, 27(2), 173-179.[1][2] Link

Sources

Exploratory

(S)-3''-Hydroxy Pravastatin vs 3-alpha-iso-pravastatin

The following technical guide is structured to serve as a definitive reference for analytical and development scientists working with Pravastatin. It prioritizes structural elucidation, mechanistic origins, and robust an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for analytical and development scientists working with Pravastatin. It prioritizes structural elucidation, mechanistic origins, and robust analytical protocols.[1][2]

Technical Guide: (S)-3''-Hydroxy Pravastatin vs. 3- -Iso-Pravastatin

Differentiation, Origin, and Analytical Control in Drug Development

Executive Summary

In the development and quality control of Pravastatin (an HMG-CoA reductase inhibitor), distinguishing between its structural isomers and oxidative metabolites is critical for establishing mass balance and ensuring patient safety.[2]

This guide provides a deep-dive comparison between two distinct related substances:

  • (S)-3''-Hydroxy Pravastatin: A polar, oxidative metabolite formed on the ester side chain.[1][2]

  • 3-

    
    -Iso-Pravastatin:  A stereochemical isomer (epimer) formed via degradation or enzymatic inversion at the decalin ring.[1][2]
    

While both result in loss of pharmacological potency, their presence signals different root causes—oxidative instability/metabolism versus pH-dependent hydrolysis/isomerization.[1] This guide outlines the causality, biological implications, and self-validating HPLC/MS protocols for their separation.[1]

Part 1: Structural & Stereochemical Characterization[1]

To control these impurities, one must first understand their specific stereochemical deviations from the parent molecule.

Parent Molecule: Pravastatin Sodium[3][4][5][6][7]
  • Core Structure: Hexahydronaphthalene (decalin) ring with a

    
    -hydroxyl group and a 2-methylbutyryl ester side chain.[1][2]
    
  • Key Stereocenters: The active pharmacophore resides in the dihydroxyheptanoic acid chain (

    
    ), but the ring stereochemistry (
    
    
    
    -hydroxyl) is crucial for binding affinity.[2]
The Comparators
Feature3-

-Iso-Pravastatin
(S)-3''-Hydroxy Pravastatin
Type Stereoisomer (Epimer) Oxidative Metabolite
CAS Registry 81093-43-8136657-41-5
Molecular Formula

(Same as Parent)

(+1 Oxygen)
Mass Shift (

m)
0 Da (Isobaric)+16 Da
Structural Change Inversion of the hydroxyl group on the decalin ring from

(active) to

(inactive).[1][2]
Hydroxylation at the 3''-position of the 2-methylbutyryl ester side chain.
Polarity Similar to parent (slightly less polar).[1][2]Significantly more polar (elutes earlier in RP-HPLC).[1][2]

Technical Note: The nomenclature "3-


" can be confusing due to varying numbering systems. In IUPAC terms regarding the decalin ring, this represents the epimerization of the hydroxyl group at position 6 (naphthalene numbering) or position 3 (compactin numbering).[2] It is thermodynamically more stable but biologically inactive.[1][2]

Part 2: Genesis & Origin Mechanisms[1]

Understanding how these impurities form allows researchers to predict their presence during stability testing (shelf-life) versus pharmacokinetic (PK) profiling.[1][2]

3- -Iso-Pravastatin: The Acid-Catalyzed Degradant

This compound is primarily a degradation product.[1] In the acidic environment of the stomach (pH < 2), the allylic hydroxyl group on the Pravastatin ring undergoes acid-catalyzed isomerization.

  • Mechanism: Protonation of the hydroxyl

    
     Formation of a transient carbocation 
    
    
    
    Nucleophilic attack by water from the less hindered face (
    
    
    -face).[2]
  • Implication: High levels in stability samples indicate insufficient buffering or moisture ingress leading to localized acidity.[1][2]

(S)-3''-Hydroxy Pravastatin: The Enzymatic Metabolite

This compound is a major human metabolite, formed via the cytochrome P450 system (though Pravastatin is not extensively metabolized by CYP3A4, this specific oxidation occurs via other enzymatic pathways including sulfation/hydroxylation sequences).[1][2]

  • Mechanism: Regioselective oxidation of the terminal methyl group on the side chain.

  • Implication: High levels in plasma samples are expected; high levels in drug product indicate microbial contamination or oxidative degradation.[2]

Visualization: Formation Pathways[3][8]

Pravastatin_Pathways Pravastatin Pravastatin (Parent Drug) Acid Acidic Environment (pH < 2.0 / Stomach) Pravastatin->Acid Hydrolysis Risk Liver Hepatic Metabolism (Enzymatic) Pravastatin->Liver First Pass Iso 3-alpha-Iso-Pravastatin (Stereoisomer) CAS: 81093-43-8 Acid->Iso Allylic Rearrangement (Epimerization) Hydroxy (S)-3''-Hydroxy Pravastatin (Oxidative Metabolite) CAS: 136657-41-5 Liver->Hydroxy Side-chain Oxidation (+16 Da)

Figure 1: Mechanistic divergence of Pravastatin impurities. 3-


-iso arises from chemical instability, while 3''-hydroxy is a product of biological clearance.[1][2]

Part 3: Analytical Strategy & Protocols

As an Application Scientist, the challenge lies in separation. The 3-


-iso form is isobaric to the parent, rendering standard low-res MS insufficient for differentiation without chromatographic resolution.[1]
Protocol A: High-Resolution HPLC-UV/MS (Self-Validating)

This protocol is designed to separate the parent from the isomer (critical pair) while detecting the polar metabolite.[2]

Chromatographic Conditions:

  • Column: C18 with high carbon load (e.g., Waters Symmetry C18 or Phenomenex Luna C18),

    
     mm, 3.5 
    
    
    
    m.[1][2]
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with acetic acid). Why? Acidic pH suppresses ionization of the carboxylic acid, improving retention and peak shape.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 238 nm (max absorption for diene system) + ESI MS (Negative Mode).

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 85 15 Isocratic Hold (Elute polar 3''-OH)
5.0 85 15 Begin Gradient
20.0 50 50 Elute Parent & Isomer
25.0 50 50 Wash

| 26.0 | 85 | 15 | Re-equilibrate |

System Suitability (Self-Validation Steps):
  • Resolution Check: The resolution (

    
    ) between Pravastatin and 3-
    
    
    
    -iso-pravastatin must be
    
    
    .[1][2] If
    
    
    , lower the %B start or reduce column temperature to 25°C.
  • Mass Validation:

    • Pravastatin: m/z 423

      
      [1][2]
      
    • 3-

      
      -Iso:  m/z 423 
      
      
      
      (Must be identified by RT).
    • 3''-Hydroxy: m/z 439

      
       (Confirmed by +16 Da shift).[1][2]
      
Analytical Decision Logic

Analytical_Logic Sample Unknown Sample (Plasma or Drug Product) LCMS Run LC-MS/MS (Neg Mode, m/z 423 & 439) Sample->LCMS Check439 Peak at m/z 439? LCMS->Check439 Check423 Peak at m/z 423? Check439->Check423 No Res_3OH Identify: (S)-3''-Hydroxy Pravastatin (Metabolite) Check439->Res_3OH Yes (Earlier RT) RT_Check Check Retention Time (RT) Relative to Standard Check423->RT_Check Yes Res_Parent Identify: Pravastatin RT_Check->Res_Parent Match Parent RT Res_Iso Identify: 3-alpha-Iso-Pravastatin (Degradant) RT_Check->Res_Iso Shifted RT (Usually Later)

Figure 2: Logical workflow for identifying Pravastatin related compounds. Note that 3''-Hydroxy is distinguished by mass, while 3-


-Iso relies on chromatographic resolution.[1][2]

Part 4: Biological & Regulatory Context[1]

Potency and Toxicity
  • Pravastatin: High affinity for HMG-CoA reductase (

    
     in nanomolar range).[1][2]
    
  • 3-

    
    -Iso-Pravastatin:  The epimerization causes a drastic loss in binding affinity (approx. 1/10 to 1/40 activity of parent).[1][2] It is generally considered a low-toxicity impurity but must be controlled as it dilutes efficacy.[1][2]
    
  • (S)-3''-Hydroxy Pravastatin: Exhibits negligible inhibitory activity.[1][2][4] However, as a major human metabolite, its toxicology profile is well-characterized and generally considered safe at physiological levels.[1]

Regulatory Limits (ICH Q3A/Q3B)

For a drug product:

  • Reporting Threshold: 0.1%

  • Identification Threshold: 0.2% (requires structural confirmation).[1][2]

  • Qualification Threshold: 0.2% (requires safety data if exceeded).

  • Note: Because 3''-Hydroxy is a major human metabolite, it may be exempted from strict qualification limits in drug products if it is formed in vivo at higher levels than found in the impurity profile (per ICH M3(R2)).[1][2]

References

  • USP Monographs: Pravastatin Sodium. United States Pharmacopeia.[1][2] (Provides the official regulatory limits for "Related Compound A" and "Related Compound B").

  • Zhang, X., et al. (2016).

    
    -hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS."[1][2][5] Biomedical Chromatography, 30(4), 548-554.[1][2][5] (Establishes the LC-MS/MS separation protocol).
    
  • Everett, D.W., et al. "Biotransformation of pravastatin sodium in humans."[1][2] Drug Metabolism and Disposition. (Foundational paper on the 3''-hydroxy metabolite pathway).

  • FDA Pharmacology Review: Pravachol (Pravastatin Sodium). Center for Drug Evaluation and Research.[1] (Details the activity ratios of metabolites vs. parent).

  • Kawabata, K., et al. (2005). "Quantitative determination of pravastatin and R-416, its main metabolite in human plasma."[1][2] Journal of Chromatography B. (Identifies R-416 as the 3-alpha isomer).

Sources

Foundational

HMG-CoA Reductase Inhibition: Potency and Kinetics of the 3''-Hydroxy Statin Metabolite

The 3''-hydroxy metabolite (specifically of Lovastatin and Simvastatin ) represents a critical case study in structure-activity relationship (SAR) attenuation.[1] While the parent hydroxy acids are nanomolar-affinity inh...

Author: BenchChem Technical Support Team. Date: February 2026

The 3''-hydroxy metabolite (specifically of Lovastatin and Simvastatin ) represents a critical case study in structure-activity relationship (SAR) attenuation.[1] While the parent hydroxy acids are nanomolar-affinity inhibitors of HMG-CoA reductase, the introduction of a hydrophilic hydroxyl group at the 3''-position of the hydrophobic ester side chain drastically reduces binding affinity.

This guide details the structural basis, quantitative potency, and experimental characterization of this metabolite.

[1]

Executive Summary

The 3''-hydroxy metabolite is a Phase I oxidative derivative of Type I statins (Lovastatin, Simvastatin), generated primarily by the cytochrome P450 isoform CYP3A4 . Unlike the 6'-hydroxy metabolite, which retains significant inhibitory activity, the 3''-hydroxy metabolite exhibits a marked reduction in potency.

  • Primary Compound: 3''-Hydroxy Lovastatin / 3''-Hydroxy Simvastatin.[1]

  • Target Enzyme: HMG-CoA Reductase (NADPH-dependent).[1]

  • Potency Status: Weak Inhibitor (Relative Potency ~15% of parent acid).[1]

  • Mechanism of Loss: Disruption of the hydrophobic interaction between the statin side chain and the enzyme's cis-loop (L-domain).[1]

Structural Characterization & Numbering

To understand the potency shift, one must locate the modification precisely. Type I statins possess a hexahydronaphthalene ring system and a 2-methylbutyryl (Lovastatin) or 2,2-dimethylbutyryl (Simvastatin) side chain.

  • The Pharmacophore: The open dihydroxyheptanoic acid (hydrolyzed lactone) mimics the HMG-CoA substrate.[1]

  • The Side Chain (The Anchor): The ester side chain at position C-8 binds to a hydrophobic pocket, anchoring the inhibitor.

  • The 3''-Position: This refers to the carbon on the ester side chain.[1]

    • Lovastatin Side Chain: 2-methylbutyrate.[2][3][4][5] The 3''-position is the methylene (-CH2-) group.

    • Modification: Oxidation converts -CH2- to -CH(OH)-.

Structural Comparison Table
FeatureParent Statin (Acid Form)3''-Hydroxy Metabolite
Pharmacophore 3,5-dihydroxyheptanoic acid3,5-dihydroxyheptanoic acid
Ring System HexahydronaphthaleneHexahydronaphthalene
Side Chain Hydrophobic (Alkyl)Polar (Hydroxylated Alkyl)
Binding Mode Tight hydrophobic fitSteric/Electrostatic clash

Quantitative Potency Data

The introduction of the hydroxyl group at the 3'' position results in a significant penalty to binding affinity (


) and inhibitory concentration (

).
Comparative Potency (Lovastatin Series)

Data normalized to Lovastatin Acid (Active).

CompoundRelative Inhibitory ActivityEstimated

(nM)
Status
Lovastatin Acid 1.00 ~1 - 2 Active Drug
6'-

-Hydroxy Lovastatin
0.60~3 - 4Active Metabolite
6'-Exomethylene Lovastatin0.50~4 - 5Active Metabolite
3''-Hydroxy Lovastatin 0.15 ~10 - 15 Weak / Inactive

Interpretation: The 3''-hydroxy metabolite retains only 15% of the inhibitory potency of the parent drug.[1] This confirms that the integrity of the hydrophobic side chain is crucial for maximal van der Waals interactions within the enzyme active site.

Mechanistic Pathway: CYP3A4 Oxidation

The formation of the 3''-hydroxy metabolite is a clearance mechanism rather than a bioactivation step. It is mediated almost exclusively by CYP3A4 in the liver.

StatinMetabolism Lactone Statin Lactone (Prodrug) Acid Statin Acid (Active Form) Lactone->Acid Carboxylesterase (Hydrolysis) OH_6 6'-Hydroxy Metabolite (Active) Acid->OH_6 CYP3A4 (Oxidation) OH_3 3''-Hydroxy Metabolite (Weak/Inactive) Acid->OH_3 CYP3A4 (Side Chain Oxidation)

Figure 1: Metabolic bifurcation of statins.[6][7] The 3''-hydroxylation (red path) leads to significant loss of potency.

Experimental Protocol: Measuring Inhibition Potency

To validate the reduced potency of the 3''-hydroxy metabolite, a spectrophotometric HMG-CoA reductase assay is the standard. This assay measures the oxidation of NADPH, which decreases absorbance at 340 nm.

Protocol: HMG-CoA Reductase Spectrophotometric Assay

Objective: Determine the


 of the 3''-hydroxy metabolite compared to the parent statin.
Reagents:
  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.

  • Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain), ~0.5 units/mL.

  • Substrate: HMG-CoA (150 µM final concentration).

  • Cofactor: NADPH (200 µM final concentration).

  • Test Compounds: Parent Statin Acid and 3''-Hydroxy Metabolite (dissolved in DMSO).

Workflow:
  • Pre-Incubation:

    • In a UV-transparent 96-well plate, add 170 µL Assay Buffer .

    • Add 5 µL Test Compound (varying concentrations: 0.1 nM to 1000 nM).

    • Add 5 µL Enzyme .

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.[1]

  • Initiation:

    • Add 10 µL NADPH (4 mM stock).

    • Add 10 µL HMG-CoA (3 mM stock) to start the reaction.[1]

  • Measurement:

    • Monitor Absorbance at 340 nm kinetically for 10 minutes at 37°C.

    • The slope of the linear portion (

      
      ) represents the reaction velocity (
      
      
      
      ).
  • Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Plot % Inhibition vs. Log[Concentration].

    • Fit to the sigmoidal dose-response equation (Hill equation) to determine

      
      .
      

Self-Validation Check:

  • Control: The reaction velocity without inhibitor must be linear (

    
    ).
    
  • Reference: The parent statin acid must yield an

    
     in the low nanomolar range (1-5 nM). If the parent 
    
    
    
    is >10 nM, the enzyme quality or buffer conditions are compromised.

References

  • Greenspan, M. D., et al. (1988). "Bioavailability and metabolism of lovastatin in the rat and dog." Drug Metabolism and Disposition, 16(5), 678-684. Link

  • Vyas, K. P., et al. (1990). "Biotransformation of lovastatin. I. Structure elucidation of in vivo metabolites in the rat and mouse." Drug Metabolism and Disposition, 18(2), 203-211. Link

  • Slater, E. E., et al. (1988). "Mechanism of action and biological profile of HMG CoA reductase inhibitors." Drugs, 36(Suppl 3), 72-82.[8] Link

  • PubChem Compound Summary. (2024). "3''-Hydroxy Simvastatin."[1][2][3][6][7][8] National Center for Biotechnology Information. Link

  • Pieper, J. A. (2002). "Mechanisms of action of the statins." Current Opinion in Lipidology. Link

Sources

Exploratory

Technical Whitepaper: Comparative Analysis of Pravastatin Sodium and its 3''-Hydroxy Metabolite

Executive Summary This technical guide provides a rigorous comparative analysis between Pravastatin Sodium (the active pharmaceutical ingredient) and its 3''-hydroxy metabolite (a specific oxidative biotransformation pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis between Pravastatin Sodium (the active pharmaceutical ingredient) and its 3''-hydroxy metabolite (a specific oxidative biotransformation product). While often conflated with the stomach-acid induced 3'α-isomer, the 3''-hydroxy metabolite represents a distinct structural entity formed primarily via enzymatic


 oxidation on the ester side chain.

This document outlines the critical differences in molecular architecture, HMG-CoA reductase inhibitory potency, metabolic origins, and analytical separation strategies required for high-fidelity impurity profiling in drug development.

Molecular Architecture & Stereochemistry

The fundamental difference between the parent drug and the metabolite lies in the oxidative modification of the 2-methylbutyryl side chain.

Pravastatin Sodium (Parent)[1]
  • Chemical Name: Sodium (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((2S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate.

  • Core Structure: Hydrophilic hexahydronaphthalene ring system.

  • Functional Moiety: The

    
    -dihydroxy acid side chain (mimics HMG-CoA).
    
  • Ester Side Chain: (2S)-2-methylbutyryloxy group at position C-8.[1]

3''-Hydroxy Metabolite (Derivative)
  • Modification Site: The oxidation occurs at the 3''-carbon of the 2-methylbutyryl ester side chain (often referred to as

    
     oxidation).
    
  • Structural Consequence: Introduction of a hydroxyl group (-OH) at the penultimate carbon of the ester tail.

  • Polarity: Significantly more polar (hydrophilic) than the parent compound due to the additional hydroxyl group.

Critical Nomenclature Note: Do not confuse the 3''-hydroxy metabolite (side-chain oxidation) with the 3'α-iso-pravastatin (ring isomerization). The latter is formed non-enzymatically in the acidic environment of the stomach, whereas the 3''-hydroxy form is typically a product of enzymatic oxidation or microbial degradation [1, 2].

Table 1: Physicochemical Comparison
FeaturePravastatin Sodium3''-Hydroxy Metabolite
Molecular Weight 446.51 Da (Na salt)~462.51 Da (+16 Da)
Hydrophilicity High (LogP ~ -0.23)Very High (Lower LogP)
Primary Origin Synthetic / FermentationHepatic CYP450 / Microbial
Key Functional Group 2-methylbutyryl ester3-hydroxy-2-methylbutyryl ester
Active Site Binding High AffinityReduced Affinity

Pharmacodynamics & Potency

The therapeutic efficacy of statins relies on the steric occupation of the HMG-CoA reductase active site.[2]

  • Pravastatin: Exhibits high affinity for the enzyme, effectively blocking the conversion of HMG-CoA to mevalonate.[3][2]

  • 3''-Hydroxy Metabolite: The addition of a hydroxyl group on the ester side chain creates steric hindrance and alters the hydrophobic interaction required for optimal binding within the enzyme pocket.

  • Potency Data: Pharmacological assays indicate that side-chain hydroxylated metabolites of pravastatin retain approximately 1/10th to 1/40th of the inhibitory activity of the parent compound [1, 3]. Consequently, this metabolite is considered pharmacologically negligible in the context of therapeutic lipid lowering, but critical in the context of renal clearance load.

Metabolic Pathways (Causality & Origin)

Unlike lipophilic statins (e.g., Atorvastatin, Simvastatin) which undergo extensive CYP3A4 metabolism, Pravastatin is relatively resistant to P450 metabolism due to its hydrophilicity. However, minor pathways exist.

The Pathway Logic
  • Uptake: Pravastatin is actively transported into hepatocytes via OATP1B1 (SLCO1B1).

  • Primary Route (Excretion): Most is excreted unchanged in bile.

  • Secondary Route (Isomerization): Acid-catalyzed conversion in the stomach creates the 3'α-isomer.

  • Tertiary Route (Oxidation - 3''-OH Formation): A minor fraction undergoes

    
     oxidation on the side chain, mediated by CYP enzymes (specifically CYP3A4 to a very minor extent compared to other statins) [4].
    
Visualization: Metabolic Divergence

The following diagram illustrates the separation of the major degradation pathway (Stomach Acid) vs. the enzymatic pathway (Liver) leading to the 3''-OH metabolite.

Pravastatin_Metabolism cluster_0 Gastrointestinal Tract cluster_1 Hepatocyte (Liver) Oral_Dose Pravastatin Sodium (Oral Dose) Stomach_Acid Acidic Environment (pH < 2) Oral_Dose->Stomach_Acid OATP OATP1B1 Transporter Oral_Dose->OATP Absorption Iso_Metabolite 3'α-Iso-Pravastatin (Major Degradant) Stomach_Acid->Iso_Metabolite Chemical Isomerization Liver_Pool Intracellular Pravastatin OATP->Liver_Pool CYP CYP450 (Minor Pathway) Liver_Pool->CYP Biliary Biliary Excretion (Unchanged) Liver_Pool->Biliary Major Route Metabolite_3OH 3''-Hydroxy Metabolite (Side-chain Oxidation) CYP->Metabolite_3OH ω-1 Oxidation

Figure 1: Bifurcated metabolic and degradation pathways of Pravastatin. Note the distinction between acid-catalyzed isomerization and enzymatic 3''-hydroxylation.

Analytical Methodologies (Self-Validating Protocols)

Distinguishing the 3''-hydroxy metabolite from the parent and other isomers requires high-resolution chromatography due to their structural similarity.

Separation Logic

Since the 3''-hydroxy metabolite possesses an extra hydroxyl group, it is more polar than Pravastatin. In Reversed-Phase Chromatography (RP-HPLC), it will elute before the parent peak (lower retention time,


).
Recommended Protocol: LC-MS/MS Quantification

This protocol is designed for impurity profiling in plasma or drug substance stability testing.

Equipment: UHPLC coupled with Triple Quadrupole MS.

1. Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., 100 x 2.1 mm, 1.7 µm). Rationale: Provides hydrophobic interaction required to separate the slightly more polar metabolite.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate for pH stability).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-1 min: 10% B (Load)

    • 1-6 min: Linear ramp to 60% B (Elution)

    • 6-8 min: Wash at 95% B

  • Flow Rate: 0.3 - 0.4 mL/min.

2. Mass Spectrometry Parameters (ESI+):

  • Pravastatin: Precursor

    
     425.2 
    
    
    
    Product
    
    
    323.2 (Loss of ester side chain).
  • 3''-Hydroxy Metabolite: Precursor

    
     441.2 
    
    
    
    Product
    
    
    323.2 (Common fragment) or specific fragment
    
    
    101 (hydroxylated side chain).
  • Note: The mass shift of +16 Da is the definitive identifier.

Analytical Workflow Diagram

Analytical_Workflow cluster_elution Elution Order (Reversed Phase) Sample Biological Sample / Stability Sample Extract Solid Phase Extraction (SPE) (Remove Proteins) Sample->Extract LC UHPLC Separation (C18 Column) Extract->LC Met_Peak Peak 1: 3''-OH Metabolite (More Polar, Early Rt) LC->Met_Peak Parent_Peak Peak 2: Pravastatin (Parent, Mid Rt) LC->Parent_Peak MS MS/MS Detection (ESI Positive Mode) Met_Peak->MS m/z 441 > 323 Parent_Peak->MS m/z 425 > 323 Data Quantification (Area Ratio vs IS) MS->Data

Figure 2: LC-MS/MS workflow emphasizing the polarity-based separation order where the 3''-hydroxy metabolite elutes prior to the parent drug.

Toxicology & Safety Implications

While the 3''-hydroxy metabolite is less potent, its accumulation is clinically relevant in specific populations.

  • Renal Impairment: Both Pravastatin and its hydrophilic metabolites rely heavily on renal clearance (approx. 20%) and biliary excretion. In patients with severe renal failure, the clearance of the polar 3''-hydroxy metabolite is disproportionately reduced compared to the parent, potentially leading to accumulation [5].

  • Toxicity Profile: There is no evidence suggesting the 3''-hydroxy metabolite possesses unique toxicological properties (e.g., hepatotoxicity) distinct from the parent. Its primary significance is as a marker of oxidative degradation or metabolic clearance capacity.

References

  • FDA Approved Labeling. Pravachol (Pravastatin Sodium) Tablets Prescribing Information. Bristol-Myers Squibb. Accessed via FDA AccessData. Link

  • Hino, K., et al. (2000). Clinical pharmacokinetics of pravastatin: mechanisms of pharmacokinetic events.[5] Clinical Pharmacokinetics.[6] Link

  • DrugBank Online. Pravastatin: Pharmacology and Metabolites.Link

  • Everett, D.W., et al. (1991). Biotransformation of pravastatin sodium in humans.[7] Drug Metabolism and Disposition.[6] Link

  • Singh, S.S., et al. (2000). High-performance liquid chromatography determination of pravastatin in plasma.[7][8] Journal of Chromatography B. Link

Sources

Foundational

(S)-3''-Hydroxy Pravastatin Sodium Salt: Technical Profile &amp; Analytical Guide

The following technical guide details the molecular identity, physicochemical properties, and analytical characterization of (S)-3''-Hydroxy Pravastatin Sodium Salt . [1] Executive Technical Summary Target Compound: (S)-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, physicochemical properties, and analytical characterization of (S)-3''-Hydroxy Pravastatin Sodium Salt .

[1]

Executive Technical Summary

Target Compound: (S)-3''-Hydroxy Pravastatin Sodium Salt Role: Major Pharmacologically Active Metabolite / Specified Impurity Primary Application: Pharmacokinetic Profiling, Impurity Reference Standard (QC)[1]

This compound represents a critical metabolic derivative of Pravastatin, formed via the hydroxylation of the ester side chain.[1][2] Unlike the parent compound, which is eliminated rapidly, this metabolite exhibits a significantly prolonged half-life, contributing to the sustained pharmacodynamic effect of the drug in human plasma.[1][2]

Core Chemical Data
ParameterTechnical Specification
Molecular Formula C₂₃H₃₅NaO₈
Molecular Weight 462.51 g/mol
CAS Number 136657-41-5
IUPAC Name Sodium (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((2S,3S)-3-hydroxy-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, methanol; slightly soluble in ethanol.[1][3][4][5][6][7][8][9][10][11]

Structural Analysis & Stereochemistry

The "3''-Hydroxy" Nomenclature

The designation 3'' (three-double-prime) refers specifically to the position on the 2-methylbutyryl side chain attached to the C8 position of the hexahydronaphthalene ring system.[1]

  • Parent Structure (Pravastatin): Contains an (S)-2-methylbutyryloxy side chain.[1][5][6][7]

  • Modification: Hydroxylation occurs at the 3rd carbon of this side chain.[2]

  • Stereochemistry: The introduction of the hydroxyl group creates a new chiral center.[2] The (S) designation confirms the absolute configuration at this new 3'' center, distinguishing it from its diastereomer, (R)-3''-Hydroxy Pravastatin (CAS 722504-46-3).[1][2]

Critical Distinction: Do not confuse this compound with 3α-Iso-Pravastatin (MW 446.51), which is an epimer of the parent compound on the decalin ring and does not contain an additional oxygen atom.

Structural Visualization

The following diagram illustrates the metabolic conversion and structural relationship.

Pravastatin_Metabolism cluster_legend Structural Change Pravastatin Pravastatin Sodium (Parent Drug) C23H35NaO7 | MW 446.51 Metabolism Enzymatic Hydroxylation (Liver/Gut) Pravastatin->Metabolism + Oxygen S_3_Hydroxy (S)-3''-Hydroxy Pravastatin (Major Metabolite) C23H35NaO8 | MW 462.51 Target Compound Metabolism->S_3_Hydroxy Major Pathway (Stereoselective) R_3_Hydroxy (R)-3''-Hydroxy Pravastatin (Minor Isomer) C23H35NaO8 | MW 462.51 Metabolism->R_3_Hydroxy Minor Pathway Note Modification occurs on the 2-methylbutyryl side chain

Caption: Metabolic pathway illustrating the specific side-chain hydroxylation of Pravastatin to its 3''-hydroxy derivatives.

Biological Significance & Pharmacokinetics[1][2]

While Pravastatin is the primary HMG-CoA reductase inhibitor, the (S)-3''-Hydroxy metabolite plays a nuanced role in the drug's clinical profile.

  • Potency: It retains HMG-CoA reductase inhibitory activity, though it is approximately 2.5% to 10% as potent as the parent compound [1].[1][2]

  • Pharmacokinetics (PK):

    • Half-Life Extension: The parent drug has a short plasma half-life (~1.8 hours).[1][2] The 3''-hydroxy metabolite exhibits a significantly longer terminal half-life (up to 77 hours ), allowing it to accumulate and persist in plasma [2].[1][2]

    • Clearance: It is excreted in both urine and feces, necessitating dual-pathway monitoring in mass balance studies.[1][2]

Analytical Methodologies

For researchers isolating or quantifying this compound, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to the compound's polarity and the need to distinguish it from isomeric impurities.[1][2]

Protocol: LC-MS/MS Quantification

Objective: Separation of Pravastatin and (S)-3''-Hydroxy Pravastatin in biological matrices (Plasma/Urine).

ParameterExperimental Condition
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 mins
Flow Rate 1.0 mL/min
Ionization ESI Negative Mode (Electrospray)
Detection MRM (Multiple Reaction Monitoring)
Mass Spectrometry Transitions

To validate identity, monitor the following transitions. The shift in the precursor ion confirms the hydroxylation (+16 Da).[1][2]

  • Pravastatin (Parent):

    • Precursor Ion: m/z 423.2 [M-H]⁻[1]

    • Product Ion: m/z 321.1 (Characteristic fragment)

  • 3''-Hydroxy Pravastatin (Target):

    • Precursor Ion: m/z 439.2 [M-H]⁻ (Corresponds to Free Acid MW 440.5)[1]

    • Product Ion: m/z 321.1 (Common ring fragment indicates intact core)[1]

    • Note: The sodium salt dissociates in LC-MS source; detection tracks the free acid anion.

Analytical Workflow Diagram

Analytical_Workflow cluster_detection Mass Spec Detection (MRM) Sample Biological Sample (Plasma/Urine) Extraction Solid Phase Extraction (SPE) or Protein Precipitation Sample->Extraction LC HPLC Separation (C18 Column, Gradient Elution) Extraction->LC MS_Source ESI Source (Negative Mode) Ionization LC->MS_Source Prava_Detect Pravastatin m/z 423.2 -> 321.1 MS_Source->Prava_Detect Metab_Detect 3''-OH Metabolite m/z 439.2 -> 321.1 MS_Source->Metab_Detect

Caption: LC-MS/MS workflow for the simultaneous quantification of Pravastatin and its 3''-hydroxy metabolite.

References

  • Santa Cruz Biotechnology. (S)-3''-Hydroxy Pravastatin Sodium Salt Product Data. Retrieved from [1]

  • DrugBank Online. Pravastatin: Pharmacology & Metabolism. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. 3''-Hydroxypravastatin, (R)- Compound Summary. (Note: Stereoisomer reference for structural comparison). Retrieved from [1]

  • LGC Standards. Pravastatin Sodium and Impurities Reference Materials. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: UV Detection &amp; HPLC Protocol for (S)-3''-Hydroxy Pravastatin

This is a comprehensive Application Note and Protocol for the HPLC analysis of (S)-3''-Hydroxy Pravastatin, designed for researchers and drug development professionals. Part 1: Executive Summary & Core Directive The Opti...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the HPLC analysis of (S)-3''-Hydroxy Pravastatin, designed for researchers and drug development professionals.

Part 1: Executive Summary & Core Directive

The Optimal Detection Wavelength is 238 nm. [1][2][3][4][5]

For the quantification and profiling of (S)-3''-Hydroxy Pravastatin , the recommended UV detection wavelength is 238 nm .[6][7][1][3][8]

This selection is not arbitrary; it is based on the preservation of the hexahydronaphthalene diene chromophore found in the parent molecule, Pravastatin. While the (S)-3''-hydroxy modification increases the polarity of the molecule (resulting in significantly shorter retention times), it occurs on the ester side chain, leaving the primary UV-absorbing system of the ring structure intact.[7]

Key Technical Constraints
  • Polarity Shift: The 3''-hydroxyl group makes this analyte significantly more polar than Pravastatin.[9] On standard C18 columns, it will elute early (Relative Retention Time ~0.3 - 0.4 vs. Pravastatin).[6][9][7]

  • Matrix Interference: Due to early elution, this peak is prone to interference from the solvent front or polar matrix components. High-capacity columns and gradient optimization are required.[6][9][7]

Part 2: Scientific Rationale & Mechanism[1][2][3]

Physicochemical Basis of Wavelength Selection

To validate the choice of 238 nm, we must analyze the structural relationship between the parent drug and the target analyte.[7]

  • Chromophore: The primary UV absorption in Pravastatin arises from the conjugated diene system located within the hexahydronaphthalene ring.

  • Structural Modification: (S)-3''-Hydroxy Pravastatin is formed by the hydroxylation of the 2-methylbutyryl side chain.[6][9][7]

  • Spectroscopic Impact: Because the modification is isolated on the side chain—electronically decoupled from the ring diene system—the

    
     does not shift. The molar absorptivity (
    
    
    
    ) remains comparable to the parent compound, allowing for the use of Pravastatin standards for relative response factor (RRF) estimation if specific standards are unavailable (though RRF correction is recommended).
Chromatographic Behavior

The introduction of the hydroxyl group at the 3'' position creates a "polar handle," reducing the molecule's affinity for the hydrophobic stationary phase (C18).

  • Pravastatin LogP: ~2.42 (Lipophilic)[6][9][7]

  • 3''-OH Pravastatin LogP: ~1.5 (More Hydrophilic)[6][9][7]

  • Result: Expect the 3''-OH derivative to elute before Pravastatin.[6][9]

Visualizing the Logic

The following diagram illustrates the structural logic and the resulting chromatographic decision-making process.

G Pravastatin Parent: Pravastatin (Hexahydronaphthalene Ring) Chromophore Chromophore: Conjugated Diene System Pravastatin->Chromophore Contains Wavelength Selected Wavelength: 238 nm Chromophore->Wavelength Absorbs at Target Target: (S)-3''-Hydroxy Pravastatin (Side-chain Hydroxylation) Target->Chromophore Retains Physics Electronic Decoupling: Side chain does not affect Ring UV absorption Target->Physics Modification Location HPLC_Impact HPLC Impact: Increased Polarity -> Early Elution (RRT ~0.3) Target->HPLC_Impact Physicochemical Change Physics->Wavelength Dictates

Figure 1: Decision logic linking molecular structure to UV selection and chromatographic behavior.

Part 3: Detailed Experimental Protocol

This protocol is engineered to separate the early-eluting (S)-3''-Hydroxy metabolite from the solvent front and the parent peak.[6][9][7]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) , 150 x 4.6 mm, 3.5 µm or 5 µm (Rec: Waters Symmetry C18 or Phenomenex Luna C18)High carbon load required to retain the polar 3''-OH metabolite.[6][9][7]
Wavelength 238 nm Max absorption for diene system; maximizes sensitivity.[6][9]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[6][9]
Column Temp 25°C - 30°CControls viscosity and mass transfer kinetics.[6][9][7]
Injection Vol 10 - 20 µLAdjust based on sensitivity needs; keep low to prevent band broadening.
Run Time ~1.5x retention of PravastatinEnsure elution of late impurities.
Mobile Phase Design

A gradient is preferred over isocratic elution to sharpen the early eluting polar peaks while eluting the parent compound in a reasonable time.

  • Buffer (Solvent A): 10 mM Ammonium Acetate or Phosphate Buffer (pH 4.5 - 7.0).

    • Note: Acidic pH (e.g., pH 4.5 with acetic acid) often improves peak shape for statin acids by suppressing ionization of the carboxylic acid tail.

  • Organic (Solvent B): Acetonitrile (ACN) or Methanol (MeOH).[6][9]

    • Note: ACN provides sharper peaks; MeOH offers different selectivity if resolution issues arise.[6][9]

Recommended Gradient Profile:

Time (min)% Buffer (A)% Organic (B)Event
0.08515Load: High aqueous content to trap polar 3''-OH isomer.
5.08515Isocratic Hold: Ensure separation from void volume.[6][9][7]
20.05050Ramp: Elute parent Pravastatin.
25.02080Wash: Clean column.[6][9]
26.08515Re-equilibrate: Prepare for next run.
Sample Preparation
  • Diluent: Mobile Phase A : Mobile Phase B (70:30).

  • Concentration: 0.1 mg/mL to 0.5 mg/mL.[6][9]

  • Filtration: 0.22 µm PTFE or Nylon filter (Statins are generally compatible with both).[6][9]

Part 4: Validation & Troubleshooting

System Suitability Criteria

To ensure the method is valid for detecting the 3''-Hydroxy impurity:

  • Resolution (Rs): > 1.5 between the Solvent Front and (S)-3''-Hydroxy Pravastatin.[6][9]

  • Tailing Factor (T): < 1.5 for both the metabolite and parent.

  • Relative Retention Time (RRT):

    • (S)-3''-Hydroxy Pravastatin: ~0.3 - 0.4[6][9][7]

    • Pravastatin: 1.0[7][1][4][10]

Troubleshooting Guide
IssueRoot CauseCorrective Action
3''-OH peak merges with void Inadequate retention of polar species.[6][9][7]Decrease initial %Organic (e.g., start at 10% B). Use a column with higher carbon load or "Aq" type C18.[9]
Low Sensitivity at 238 nm Incorrect wavelength or matrix absorption.[6][9]Verify UV spectrum of standard. Ensure mobile phase solvents (esp. Methanol) are HPLC grade (cut-off check).[6][9][7]
Peak Tailing Secondary silanol interactions.[6][9]Ensure buffer concentration is sufficient (≥10 mM).[6][9] Lower pH to ~3.0-4.0 to suppress silanol ionization.

Part 5: References

  • United States Pharmacopeia (USP). Pravastatin Sodium Monograph: Related Compounds.[6][9] USP-NF.[6][9][7] (Standardizes 238 nm detection for Pravastatin and related impurities). [6][9]

  • European Pharmacopoeia (Ph.[6][9] Eur.). Pravastatin Sodium.[9][4][5][11][12][13] (Confirms impurity profile and detection methods). [6][9]

  • Zhang, X., et al. (2016). "Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine...".[7] Biomedical Chromatography. (Validates separation of 3-hydroxy metabolites using C18 chemistry).

  • Jain, P.S., et al. (2022). "Novel RP-HPLC Method Development and Validation for Estimation of Pravastatin".[9][7] Journal of Applied Pharmaceutical Sciences and Research. (Confirms 238 nm

    
     and C18 retention behavior). 
    

Sources

Application

Application Note: Stereoselective Synthesis and Purification of (S)-3''-Hydroxy Pravastatin Reference Standard

Topic: Synthesis of (S)-3''-Hydroxy Pravastatin reference standard Content Type: Application Note and Protocol Role: Senior Application Scientist Executive Summary & Strategic Rationale Objective: To establish a robust,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of (S)-3''-Hydroxy Pravastatin reference standard Content Type: Application Note and Protocol Role: Senior Application Scientist

Executive Summary & Strategic Rationale

Objective: To establish a robust, scalable protocol for the synthesis and isolation of (S)-3''-Hydroxy Pravastatin (CAS: 136657-41-5), a critical pharmacopeial impurity (EP Impurity B) and major human metabolite of Pravastatin.[1]

Strategic Analysis: While total chemical synthesis of the statin core is feasible, it is inefficient for generating metabolite standards due to the structural complexity of the hexahydronaphthalene ring system. The most scientifically grounded approach for producing this reference standard utilizes Biocatalytic Hydroxylation —leveraging the inherent regioselectivity of cytochrome P450 systems (microbial or enzymatic)—followed by Orthogonal Chromatographic Isolation .

This guide details a "reverse-engineered" bioprocess where conditions typically avoided in commercial Pravastatin manufacturing (to minimize impurities) are intentionally exploited to maximize the yield of the 3''-hydroxy metabolite. This is coupled with a semi-synthetic logic for structural verification.

Target Audience: Analytical Chemists, CMC Leads, and Metabolic Researchers.[1]

Mechanistic Pathway & Retrosynthesis[1]

The formation of (S)-3''-Hydroxy Pravastatin involves the regio- and stereoselective oxidation of the 2-methylbutyryl side chain at the C-8 position of the Pravastatin core.

Reaction Scheme (Graphviz)[1]

ReactionScheme cluster_legend Transformation Logic Pravastatin Pravastatin Sodium (Substrate) Intermediate Enzyme-Substrate Complex Pravastatin->Intermediate Binding to CYP450 (Streptomyces sp.) S_Isomer (S)-3''-Hydroxy Pravastatin (Target: EP Impurity B) Intermediate->S_Isomer Major Pathway (Stereoselective Hydroxylation) R_Isomer (R)-3''-Hydroxy Pravastatin (Minor Byproduct) Intermediate->R_Isomer Minor Pathway Note1 Regioselectivity: C-3'' Position (Side Chain) Note2 Stereoselectivity: (S)-Configuration

Caption: Biocatalytic pathway for the stereoselective hydroxylation of Pravastatin to its (S)-3''-hydroxy metabolite.

Protocol A: Biocatalytic Synthesis (Upstream)

Principle: This protocol utilizes Streptomyces carbophilus (or Streptomyces sp.[1][2] strain analogous to ATCC 23860), which naturally produces Pravastatin from Compactin.[1] By feeding Pravastatin as the sole substrate and altering media rheology and aeration, we shift the metabolic flux toward "over-oxidation" of the side chain.

Materials & Reagents[1][3][4][5][6][7]
  • Substrate: Pravastatin Sodium (API Grade, >99%).[1]

  • Biocatalyst: Streptomyces carbophilus (freeze-dried spore stock).[1]

  • Media Components: Glucose, Peptone, Yeast Extract, MgSO₄[1]·7H₂O.

  • Inducer: Phenobarbital (optional, to upregulate P450 activity).[1]

Step-by-Step Methodology
  • Inoculum Preparation:

    • Inoculate 50 mL of seed medium (2% glucose, 1% peptone, 1% yeast extract) with Streptomyces spores.

    • Incubate at 28°C, 220 RPM for 48 hours until heavy mycelial growth is observed.

  • Bioconversion Setup (Production Phase):

    • Transfer 10% (v/v) seed culture into a 2L bioreactor containing 1L of fermentation medium.

    • Critical Modification: Unlike standard Pravastatin production (which maintains low glucose), maintain high glucose levels (2-3%) and maximum dissolved oxygen (>40%) . These conditions stress the P450 system, promoting secondary hydroxylation events.

  • Substrate Feeding:

    • At T=24 hours, add Pravastatin Sodium (dissolved in sterile water) to a final concentration of 1.0 g/L .

    • Note: Do not exceed 2 g/L, as substrate inhibition may occur.

  • Incubation & Monitoring:

    • Incubate at 28°C for 72–96 hours.

    • Sampling: Take 1 mL aliquots every 12 hours. Analyze via HPLC (Method described in Section 4) to monitor the disappearance of Pravastatin and the emergence of the metabolite peak (RRT ~0.45-0.55).

    • Harvest Trigger: Terminate fermentation when the ratio of Metabolite:Parent exceeds 1:10, or when total metabolite concentration plateaus (typically ~100-200 mg/L).[1]

Protocol B: Purification & Isolation (Downstream)[1]

Challenge: The fermentation broth contains the parent drug, the (R)-isomer, and other minor hydroxylated byproducts.[1] High-resolution separation is required.

Workflow Diagram (Graphviz)

PurificationWorkflow Broth Fermentation Broth (Contains Pravastatin + Metabolites) Extract Liquid-Liquid Extraction (EtOAc, pH 4.5) Broth->Extract Acidify to pH 4.5 Crude Crude Extract (Evaporated) Extract->Crude Vac. Distillation Flash Flash Chromatography (C18 Silica, MeOH/H2O) Crude->Flash Bulk Impurity Removal Prep Preparative HPLC (Critical Stereoisomer Separation) Flash->Prep Isolate Target Peak Polishing Desalting & Crystallization (EtOH/Water) Prep->Polishing Fraction Collection Final (S)-3''-Hydroxy Pravastatin Reference Standard (>98%) Polishing->Final Lyophilization

Caption: Downstream processing workflow for the isolation of high-purity (S)-3''-Hydroxy Pravastatin.

Detailed Purification Protocol
  • Extraction:

    • Filter mycelia from the broth.

    • Adjust filtrate pH to 4.5 with 1N HCl (Acid form facilitates extraction).[1]

    • Extract 3x with equal volumes of Ethyl Acetate .

    • Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo to yield a crude oil.[1]

  • Preparative HPLC (The "Standard Grade" Step):

    • Column: Phenomenex Luna C18(2) or equivalent (250 x 21.2 mm, 5 µm).[1]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water.

      • B: Acetonitrile.[3]

    • Gradient: Isocratic hold at 25% B for 10 mins (to separate polar metabolites), then ramp to 45% B over 20 mins.

    • Detection: UV at 238 nm.[4]

    • Fraction Collection: The (S)-3''-OH isomer typically elutes before the parent Pravastatin due to increased polarity.[1] Collect the peak corresponding to the specific RRT (approx 0.5 relative to Pravastatin).

  • Salt Formation (Sodium Salt):

    • Dissolve the purified acid in minimal ethanol.

    • Add 1 equivalent of NaOH (0.1 M in ethanol).

    • Precipitate by adding excess Ethyl Acetate/Hexane or lyophilize to obtain the (S)-3''-Hydroxy Pravastatin Sodium Salt .[1]

Structural Validation & Quality Control

To certify the material as a Reference Standard, "Self-Validating" analytical data is required.

High-Performance Liquid Chromatography (HPLC)

Method Parameters:

  • Column: C18, 150 x 4.6 mm, 3 µm.[1]

  • Flow Rate: 1.0 mL/min.

  • Wavelength: 238 nm.[4]

  • Retention Time Logic:

    • (S)-3''-Hydroxy Pravastatin: ~6-8 min.[1]

    • Pravastatin: ~12-14 min.[5][6]

    • Note: The metabolite is more polar (hydroxy group on side chain) and elutes earlier in Reverse Phase.

Nuclear Magnetic Resonance (NMR)

The diagnostic signals confirming the 3''-hydroxylation (modification of the side chain) are critical.[7]

Proton (H) PositionPravastatin (δ ppm)(S)-3''-Hydroxy Pravastatin (δ ppm)Diagnostic Shift Explanation
H-2'' (Side chain CH)~2.40 (m)~2.55 (m)Deshielding due to adjacent OH
H-3'' (Side chain CH₂)~1.40 (m)~3.8 - 4.0 (m) Key Indicator: Shift from alkyl CH₂ to CH-OH
H-4'' (Side chain CH₃)~0.90 (t)~1.15 (d)Shift from triplet to doublet (adjacent to CH-OH)

Data simulated based on typical shifts for hydroxylated statin side chains [1, 2].[1]

Mass Spectrometry (LC-MS/MS)[1][5][10]
  • Parent Ion: Pravastatin [M+H]+ = 425.[1]

  • Target Ion: 3''-Hydroxy Pravastatin [M+H]+ = 441 (+16 Da shift).[1]

  • Fragmentation: Look for the characteristic loss of the modified side chain.

    • Pravastatin side chain loss: -102 Da (2-methylbutyric acid).[1]

    • Target side chain loss: -118 Da (3-hydroxy-2-methylbutyric acid).[1]

References

  • Santa Cruz Biotechnology. (S)-3''-Hydroxy Pravastatin Sodium Salt Product Data. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 58746975, 3''-Hydroxypravastatin, (R)-. Retrieved from

  • Zhang, X., et al. (2016).[1][8] Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. Biomedical Chromatography. Retrieved from

  • McLean, K. J., et al. (2015).[1] Single-step fermentative production of the cholesterol-lowering drug pravastatin via reprogramming of Penicillium chrysogenum. PNAS. Retrieved from

  • Kocbek, P., et al. (2021).[1][4] Detection of 4a,5-dihydropravastatin as Impurity in the Cholesterol Lowering Drug Pravastatin. Molecules. Retrieved from [1]

Disclaimer: This protocol involves the use of biological agents and chemical solvents.[9][8][3][10] All procedures should be performed in accordance with GLP (Good Laboratory Practice) and local safety regulations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pravastatin &amp; 3''-Hydroxy Isomer Resolution

Here is the technical support guide for improving the resolution between Pravastatin and its 3''-hydroxy isomer. Executive Summary & Scientific Context The separation of Pravastatin from its 3''-hydroxy isomer (often ide...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for improving the resolution between Pravastatin and its 3''-hydroxy isomer.

Executive Summary & Scientific Context

The separation of Pravastatin from its 3''-hydroxy isomer (often identified as a major metabolite or Related Compound A in pharmacopeial contexts) represents a classic "critical pair" challenge in pharmaceutical analysis.

The Challenge: Pravastatin (a hexahydro-naphthalene derivative) possesses a 2-methylbutyryl side chain.[1][2][3] The 3''-hydroxy isomer involves hydroxylation at the 3-position of this ester side chain.

  • Structural Similarity: Both molecules are highly polar, hydrophilic statins.

  • Chromatographic Behavior: The addition of the hydroxyl group at the 3'' position slightly increases polarity, theoretically causing the isomer to elute before the parent drug in Reversed-Phase Chromatography (RPC). However, due to the spatial orientation of the hydroxyl group and intramolecular hydrogen bonding, the resolution factor (

    
    ) often drops below the regulatory threshold (
    
    
    
    ) on standard C18 chemistries.

This guide provides a self-validating troubleshooting workflow to achieve baseline separation (


).

Standardized Reference Method (Baseline Protocol)

Before troubleshooting, ensure your system matches this baseline protocol derived from optimized USP/EP monographs. This serves as the control state.

Core Chromatographic Parameters
ParameterSpecificationRationale
Column C18 Polar-Embedded or C18-Aq (e.g., 150 x 4.6 mm, 3.5 µm or 2.7 µm Core-Shell)Standard C18 often suffers from "phase collapse" or lack of selectivity for polar isomers. Polar-embedded groups interact with the extra -OH.
Mobile Phase A 20 mM Phosphate Buffer (pH 5.0) or 0.1% Acetic Acid (pH 3.0)pH control is critical. At pH 5.0, the carboxylic acid is ionized, increasing solubility but requiring ionic strength to prevent tailing.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Crucial: Pure ACN often merges the peaks. Methanol provides different solvation selectivity for the hydroxyl group.
Flow Rate 1.0 mL/min (Standard) or 0.5 mL/min (UHPLC)Optimized for Van Deemter minima.
Temperature 25°C ± 1°CLower temperatures often improve selectivity for structural isomers by reducing molecular energy/rotation.
Detection UV @ 238 nmMax absorbance for the diene system in the statin core.

Troubleshooting & Optimization Logic

Scenario A: The peaks are co-eluting (Rs < 1.0)

Root Cause: The selectivity (


) of the stationary phase is insufficient to distinguish the subtle hydrophobicity difference caused by the 3''-OH group.

Corrective Actions:

  • The "Methanol Effect":

    • Action: Shift the organic modifier ratio. If using 100% Acetonitrile, switch to a mix of Acetonitrile:Methanol (1:1) or pure Methanol.

    • Mechanism: Methanol is a protic solvent and can participate in hydrogen bonding with the extra hydroxyl group on the 3'' isomer, altering its effective size and retention time relative to Pravastatin. Acetonitrile (aprotic) relies purely on dipole interactions.

  • pH Tuning (The Ionization Lever):

    • Action: If at pH 7.0, drop to pH 3.0 - 4.5 .

    • Mechanism: At neutral pH, both species are fully ionized anions (COO-). By lowering pH near the pKa (~4.5), you suppress ionization. The 3''-hydroxy group's influence on the molecule's overall hydrophobicity is more pronounced in the neutral (protonated) state than in the charged state.

Scenario B: Resolution is present but variable (Rs drifts)

Root Cause: Temperature fluctuations or buffer instability.

Corrective Actions:

  • Thermostat Control:

    • Action: Lock column oven at 20°C or 25°C . Do not run at ambient.

    • Mechanism: Isomer separations are thermodynamically controlled. Higher temperatures (e.g., 40°C) increase mass transfer but often decrease selectivity (

      
      ) because the free energy difference (
      
      
      
      ) between the analyte-phase interactions diminishes.
Scenario C: Peak Tailing masks the impurity

Root Cause: Secondary silanol interactions or metal chelation.

Corrective Actions:

  • Ion Suppression:

    • Action: Add 0.1% Triethylamine (TEA) to the buffer if using a low pH method.

    • Mechanism: TEA competes for active silanol sites on the silica backbone, sharpening the main Pravastatin peak and revealing the shoulder impurity.

Decision Tree Visualization (Workflow)

The following diagram illustrates the logical flow for optimizing the separation.

Pravastatin_Optimization Start START: Rs < 1.5 between Pravastatin & 3''-OH Isomer Check_MP Check Mobile Phase Modifier Start->Check_MP Is_ACN Is Organic 100% ACN? Check_MP->Is_ACN Switch_MeOH Action: Switch to MeOH:ACN (1:1) or 100% MeOH Is_ACN->Switch_MeOH Yes Check_pH Check pH Strategy Is_ACN->Check_pH No (Already Mixed) Switch_MeOH->Check_pH Is_Neutral Is pH > 6.0? Check_pH->Is_Neutral Drop_pH Action: Lower pH to 3.0-4.5 (Suppress Ionization) Is_Neutral->Drop_pH Yes Check_Col Check Column Chemistry Is_Neutral->Check_Col No (Already Acidic) Drop_pH->Check_Col Is_C18 Is it standard C18? Check_Col->Is_C18 Switch_Polar Action: Switch to Polar Embedded or Phenyl-Hexyl Phase Is_C18->Switch_Polar Yes Success SUCCESS: Rs > 2.0 Is_C18->Success No (Already Optimized) Switch_Polar->Success

Caption: Logical workflow for troubleshooting critical pair separation failures in Pravastatin analysis.

Frequently Asked Questions (FAQs)

Q1: Why does the 3''-hydroxy isomer sometimes elute after Pravastatin in my gradient method? A: This is an anomaly known as "selectivity reversal." While the hydroxyl group adds polarity (suggesting earlier elution), in high-organic gradients on certain polymeric C18 phases, the steric bulk of the 3''-OH can interact with the stationary phase ligands differently. However, in 90% of isocratic C18 applications, the 3''-hydroxy isomer (more polar) elutes before Pravastatin (Relative Retention Time ~0.8 - 0.9).

Q2: Can I use a Phenyl-Hexyl column instead of C18? A: Yes, and it is often superior. Phenyl-Hexyl phases offer


 interactions. Since Pravastatin contains a fused ring system (hexahydronaphthalene) with double bonds, the Phenyl phase provides an orthogonal separation mechanism that can pull the isomers apart better than the hydrophobic-only interaction of C18.

Q3: The USP monograph uses a derivatization method. Is that necessary? A: Older monographs sometimes utilize derivatization for detection sensitivity, but modern HPLC-UV and LC-MS methods do not require it. The direct separation of the sodium salt is standard. Note that the USP "Related Compounds" method (Isocratic, Phosphate pH 5.0 / ACN) is designed specifically to separate these impurities without derivatization [1].

Q4: My baseline is wavy at 238 nm. What is wrong? A: If you are using an Acetate buffer, ensure you are not using a gradient that goes to 100% organic, as Acetate absorbs slightly in the low UV. For 238 nm, Phosphate is more transparent. If using MS-compatible buffers (Formic/Acetic), use high-grade solvents to minimize background absorbance.

References

  • United States Pharmacopeia (USP). Pravastatin Sodium Monograph: Related Compounds. USP-NF. (Standard compendial method for impurity profiling).

  • Mertens, B., et al. (2008). An automated method for the simultaneous determination of pravastatin, 3-hydroxy isomeric metabolite, pravalactone and fenofibric acid in human plasma by sensitive liquid chromatography combined with diode array and tandem mass spectrometry detection.[4] Journal of Chromatography A, 1189(1-2), 493-502.[4] (Demonstrates MS-compatible separation of the 3-OH metabolite).

  • Santa Cruz Biotechnology. (S)-3''-Hydroxy Pravastatin Sodium Salt Product Data. (Confirmation of metabolite structure and polarity). [5]

  • Macherey-Nagel. Application Note: Pravastatin Sodium and Related Substances – Ph. Eur. monograph 2059. (Optimization of EP methods using Core-Shell technology).

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing for Hydrophilic Statin Metabolites

Executive Summary Analyzing hydrophilic statin metabolites (e.g., Rosuvastatin, Pravastatin , and their polar derivatives like N-desmethyl or hydroxyl variants) presents a unique set of chromatographic challenges. Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyzing hydrophilic statin metabolites (e.g., Rosuvastatin, Pravastatin , and their polar derivatives like N-desmethyl or hydroxyl variants) presents a unique set of chromatographic challenges. Unlike their lipophilic parent compounds (e.g., Atorvastatin), these analytes possess dual vulnerabilities: they are significantly polar, risking poor retention on C18, and they possess


-hydroxy acid moieties  capable of potent metal chelation.

This guide moves beyond generic troubleshooting. We address the specific physicochemical interactions—silanophilic hydrogen bonding and trace metal chelation —that cause peak tailing in these specific molecules.

Part 1: Diagnostic Logic Tree

Before modifying your method, use this decision matrix to isolate the root cause. Tailing is rarely random; it is a symptom of a specific chemical or physical mismatch.

StatinTroubleshooting Start Observation: Peak Tailing in Statin Metabolites CheckScope Are ALL peaks tailing (including neutrals)? Start->CheckScope SystemIssue System/Physical Issue (Dead Volume, Leak, Frit) CheckScope->SystemIssue Yes CheckChem Only Statin/Acidic Peaks Tailing? CheckScope->CheckChem No CheckPH Is Mobile Phase pH near pKa (4.0 - 5.0)? CheckChem->CheckPH PHFix Action: Shift pH (pH < 3.0 or > 6.0) CheckPH->PHFix Yes CheckMetal Does the molecule have a u03b2-hydroxy acid group? CheckPH->CheckMetal No MetalFix Action: Chelation Issue Passivate System / Add EDTA CheckMetal->MetalFix Yes (Likely) CheckSilanol Is the Column Type-B High Purity Silica? CheckMetal->CheckSilanol No SilanolFix Action: Switch to Polar-Embedded / Hybrid Particle CheckSilanol->SilanolFix No/Unsure

Figure 1: Diagnostic logic flow for isolating the root cause of peak asymmetry in hydrophilic acidic analytes.

Part 2: Technical Q&A – The "Why" and "How"

Section 1: The Chemistry of Tailing (Silanols & Chelation)

Q: I am using a standard C18 column. Why do my acidic statin metabolites tail, while neutral markers look fine?

The Senior Scientist's Insight: You are likely fighting two distinct chemical wars: Silanophilic Repulsion and Metal Chelation .

  • Vicinal Silanol Interactions: While we typically associate silanol tailing with basic compounds (amines), acidic analytes like statins (carboxylic acids) can interact with vicinal silanol pairs on the silica surface via hydrogen bonding, especially at low pH where the silanols are protonated. This "drag" creates the tail.[1]

  • The Chelation Effect: Statins possess a

    
    -hydroxy acid pharmacophore. This structure acts as a bidentate ligand, effectively chelating trace metal ions (Iron, Titanium) leached from your stainless steel LC system or column frits. These metal ions act as "sticky sites," trapping the analyte and causing severe tailing.
    

Corrective Protocol:

  • Column Choice: Switch to a Polar-Embedded group (e.g., amide or carbamate) or a Hybrid Organic-Inorganic particle. These phases shield the silica surface more effectively than standard C18.

  • System Passivation: If you suspect metal interaction (tailing persists despite column changes), flush your system with 30% Phosphoric Acid (overnight) or use a mobile phase additive like Medronic Acid (5 µM) to mask metal sites.

Section 2: Mobile Phase & pH Strategy

Q: My method uses Ammonium Acetate at pH 4.5. Is this contributing to the problem?

The Senior Scientist's Insight: Yes. Operating at pH 4.5 is arguably the worst zone for statins.

  • The pKa Trap: The pKa of the carboxylic acid moiety in Rosuvastatin/Pravastatin is approximately 4.2 – 4.6 . At pH 4.5, your analyte exists as a 50/50 mixture of ionized (deprotonated) and non-ionized (protonated) forms. These two forms interact differently with the stationary phase, leading to peak broadening, splitting, or "mushy" tailing.[2]

Corrective Protocol: You must drive the equilibrium to a single state:

  • Option A (Suppression): Lower pH to 2.5 - 3.0 using Formic Acid (0.1%). This keeps the acid protonated (neutral), increasing retention on C18 and reducing ionic repulsion.

  • Option B (Ionization): If using a hybrid column stable at high pH, raise pH to 7.5 - 8.0 . This ensures 100% ionization. Note: This requires a column capable of resisting silica dissolution.

Section 3: HILIC vs. Reversed Phase

Q: These metabolites are very polar and elute near the void volume. Should I switch to HILIC?

The Senior Scientist's Insight: If your metabolites (e.g., rosuvastatin-5S-lactone or polar hydroxylated forms) elute with


 on C18, you are risking retention loss  and ion suppression  from salts eluting early.

Recommendation: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) if you need to separate highly polar metabolites.[3]

  • Mechanism: HILIC uses a water-layer partition mechanism. Polar metabolites are retained longer than the parent drug.

  • Benefit: The high-organic mobile phase (e.g., 90% ACN) enhances desolvation in LC-MS/MS, often boosting sensitivity by 10x.

Part 3: Experimental Validation Protocols

Protocol A: The "Chelation Check"

Use this quick test to determine if metal interaction is the source of your tailing.

  • Preparation: Prepare a standard solution of your statin metabolite.

  • Control Injection: Inject using your standard mobile phase. Record Tailing Factor (

    
    ).[2]
    
  • Spike Test: Add EDTA (0.1 mM) or Medronic Acid to your aqueous mobile phase.

  • Test Injection: Equilibrate for 20 minutes and reinject.

  • Analysis:

    • If

      
       improves significantly (e.g., drops from 1.8 to 1.2), your issue is Metal Chelation .
      
    • Action: Replace stainless steel capillaries with PEEK or use a "Bio-inert" LC system.

Protocol B: Mobile Phase Additive Comparison

Summary of expected impact of common additives on Statin peak shape.

AdditivepH RangeMechanism of ActionRisk Profile
Formic Acid (0.1%) ~2.7Protonates acid; suppresses ionization.Low. Standard for LC-MS.
Ammonium Acetate 4.0 - 5.0Buffers near pKa.High. Causes split peaks/broadening.
Phosphoric Acid ~2.1Excellent silanol suppression.High. Non-volatile; incompatible with MS.
Medronic Acid VariableChelates system metals.Low. Excellent for trace metal tailing.

Part 4: References

  • Restek Corporation. (2018).[4] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • National Institutes of Health (PubChem). (2023). Rosuvastatin Compound Summary (pKa and Chemical Properties). Retrieved from [Link]

  • McCalley, D. V. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions. Journal of Chromatography A. Retrieved from [Link]

  • Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Troubleshooting

Separation of (S)-3''-Hydroxy and 6'-epi-pravastatin impurities

Topic: Separation of (S)-3''-Hydroxy and 6'-epi-Pravastatin Impurities[1] Diagnostic Hub: What is your separation challenge? Welcome to the Advanced Chromatography Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of (S)-3''-Hydroxy and 6'-epi-Pravastatin Impurities[1]

Diagnostic Hub: What is your separation challenge?

Welcome to the Advanced Chromatography Support Center. Before modifying your method, identify the specific failure mode you are observing in your chromatogram.

Symptom Probable Cause Immediate Action
Co-elution of 6'-epi-pravastatin with Main Peak Poor diastereomeric selectivity.[1]Go to Module 2: Optimize Stationary Phase & Gradient.
(S)-3''-Hydroxy eluting too early (in void) Insufficient retention of polar species.[1]Go to Module 3: pH & Aqueous Phase Tuning.
Peak Tailing (Asymmetry > 1.5) Secondary silanol interactions or metal chelation.Go to Module 4: Mobile Phase Additives.
Retention Time Drift pH instability or column equilibration issues.[1]Check: Buffer capacity (10-20 mM recommended).

Core Methodological Grounding

The Scientific Challenge

Pravastatin sodium is a hydrophilic statin. The separation of its stereoisomers and hydroxylated metabolites presents a unique challenge due to their structural similarity:

  • 6'-epi-Pravastatin: A diastereomer (epimer) at the C6 position.[1] Diastereomers have different physicochemical properties but often require high plate counts (

    
    ) or specific shape-selective stationary phases for baseline resolution (
    
    
    
    ).[1]
  • (S)-3''-Hydroxy Pravastatin: A metabolite with an additional hydroxyl group on the ester side chain, significantly increasing polarity.[1]

Standardized Protocol (Based on USP/EP Principles)

Note: This protocol serves as the baseline. Modifications for specific impurities are detailed in the Troubleshooting section.

  • Column: C18 (L1) or Modified C18 (Polar Embedded),

    
    , 
    
    
    
    .[1]
  • Mobile Phase A: Phosphate buffer (pH 7.0 for USP / pH 2.2 for EP-derived methods).[1]

    • Expert Insight: Low pH (2.[1]2) suppresses ionization of the carboxylic acid, increasing retention on C18.[1] Neutral pH (7.[2]0) keeps it ionized, reducing retention but potentially improving peak shape for basic impurities.

  • Mobile Phase B: Acetonitrile : Methanol (Variable ratio).

  • Flow Rate:

    
    .
    
  • Detection: UV @ 238 nm.[1][2][3][4]

Troubleshooting Guides (Q&A Format)

Scenario A: "I cannot separate 6'-epi-pravastatin from the main Pravastatin peak."

Q: Why is this happening? A: 6'-epi-pravastatin is a diastereomer.[1] On standard C18 columns, the hydrophobic surface area contact is nearly identical to the parent drug.[1] Co-elution often occurs because the "shape selectivity" of a standard C18 phase is insufficient.

Q: How do I fix it? Protocol 1: Change the Modifier Switch from 100% Acetonitrile to a Methanol/Acetonitrile blend . Methanol is a protic solvent that engages in hydrogen bonding, often providing better selectivity for stereoisomers than aprotic acetonitrile.[1]

  • Recommendation: Start with Mobile Phase B = MeOH:ACN (50:50).

Protocol 2: Stationary Phase Optimization If C18 fails, switch to a Phenyl-Hexyl or Polar-Embedded C18 column.

  • Mechanism:[5][6][7][8] The phenyl ring provides

    
    -
    
    
    
    interactions, which can differentiate the spatial arrangement of the 6'-hydroxyl group more effectively than simple hydrophobic interaction.
Scenario B: "(S)-3''-Hydroxy Pravastatin is eluting too fast or co-eluting with the solvent front."

Q: Why is this happening? A: The additional hydroxyl group makes this impurity significantly more polar. If your mobile phase has a high organic start (e.g., >15% B) or if the pH is too high (causing full ionization), the molecule will not retain.[1]

Q: How do I fix it? Protocol:

  • Lower the Initial Organic %: Start your gradient at 5-8% Mobile Phase B. Hold this isocratic for 2-3 minutes to allow the polar impurity to interact with the stationary phase.

  • Acidify Mobile Phase A: Ensure your buffer is at pH 2.2 - 3.0 (using Phosphoric Acid/Triethylamine).[1]

    • Why? At acidic pH, the carboxylic acid moiety is protonated (neutral), increasing hydrophobicity and retention on the C18 column.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for optimizing the separation of these specific impurities.

Pravastatin_Separation Start Start: Impurity Separation Issue Identify Identify Critical Pair Start->Identify Epi_Issue 6'-epi-Pravastatin (Diastereomer Co-elution) Identify->Epi_Issue Resolution < 1.5 OH_Issue (S)-3''-Hydroxy (Low Retention/Polarity) Identify->OH_Issue k' < 1.0 Selectivity Optimize Selectivity (alpha) Epi_Issue->Selectivity Modifier Action: Switch Organic Modifier Use MeOH/ACN blend Selectivity->Modifier Step 1 Column Action: Switch Column Chemistry Phenyl-Hexyl or Polar-Embedded Modifier->Column If Step 1 Fails Success Validated Method (Rs > 2.0) Column->Success Retention Optimize Retention (k) OH_Issue->Retention pH_Adj Action: Lower pH to 2.2 (Suppress Ionization) Retention->pH_Adj Step 1 Gradient Action: Lower Initial %B (Start < 10% Organic) pH_Adj->Gradient Step 2 Gradient->Success

Caption: Decision tree for optimizing the resolution of Pravastatin stereoisomers and polar metabolites.

Comparative Data: Impurity Profiles

The table below summarizes expected behavior under standard acidic C18 conditions (e.g., EP Method).

ImpurityStructure TypePolarityRelative Retention (Approx)Critical Separation Factor
(S)-3''-Hydroxy Hydroxylated MetaboliteHigh (Polar)0.4 -- 0.6 (Early Eluter)pH: Must be acidic to retain.[1]
Pravastatin Parent APIMedium1.00N/A
6'-epi-Pravastatin DiastereomerMedium1.05 -- 1.10 (Close Eluter)Selectivity: Requires high plate count or phenyl phase.[1]

Note: Relative Retention Times (RRT) vary significantly based on pH. In neutral pH methods (USP), elution orders may shift.

References & Authority

  • European Pharmacopoeia (Ph.[1][2] Eur.). Monograph 2059: Pravastatin Sodium.[1][2][9] (Defines the standard for impurity limits and reference standards). [1]

  • United States Pharmacopeia (USP). Pravastatin Sodium Monograph: Organic Impurities.[1] (Provides the neutral pH phosphate buffer method). [1]

  • Kocijan, A., et al. (2006).[1][10] "Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra." Acta Chim.[1][10] Slov. (Details the fragmentation and structural identification of 6'-epi and other impurities).

  • Nalawade, S., et al. (2014).[1] "Development and Validation of RP-HPLC Method for Estimation of Pravastatin Sodium." International Journal of Pharmaceutical Sciences and Research. (Discusses mobile phase optimization).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Relative Response Factor (RRF) Determination for Pravastatin Impurity E

Executive Summary Objective: To provide a definitive, experimentally grounded guide for calculating the Relative Response Factor (RRF) of Pravastatin Impurity E (3''-(S)-hydroxypravastatin). Significance: Pravastatin Sod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive, experimentally grounded guide for calculating the Relative Response Factor (RRF) of Pravastatin Impurity E (3''-(S)-hydroxypravastatin).

Significance: Pravastatin Sodium is a widely used HMG-CoA reductase inhibitor. Its degradation and synthesis byproducts, particularly Impurity E , possess distinct chromophoric properties compared to the parent API. While many analysts default to an RRF of 1.0 for unknown impurities, Impurity E is a known, characterized entity. Failing to apply the correct RRF can lead to significant mass balance errors (over- or under-estimation of potency), potentially triggering Out-of-Specification (OOS) results during stability testing.

Comparison Scope: This guide compares three quantification strategies:

  • Method A (Gold Standard): Linear Regression Slope-Based RRF.

  • Method B (Rapid): Single-Point Calibration RRF.

  • Method C (Default): Uncorrected Area Normalization (RRF = 1.0).

Part 1: The Challenge of Impurity E

Chemical Identity & Chromophore Physics

Unlike simple isomers, Impurity E involves hydroxylation at the 3'' position of the ester side chain.

  • Chemical Name (EP): Sodium (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-8-(((2S,3S)-3-hydroxy-2-methylbutanoyl)oxy)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoate.[1][][3][4]

  • Chromophore Impact: The primary UV absorption for Pravastatin occurs via the diene system in the hexahydronaphthalene ring (typically monitored at 238 nm). While Impurity E retains this ring structure, the additional hydroxyl group on the side chain can subtly alter solvation shells and molar absorptivity (

    
    ) in polar mobile phases, leading to an RRF deviation from 1.0.
    
The Decision Matrix: When is RRF Required?

Per ICH Q3A/B guidelines, if an impurity's response factor falls outside the range of 0.8 – 1.2 , a correction factor is mandatory.

RRF_Decision_Tree Start Impurity E Detected Check_Std Is Impurity Standard Available? Start->Check_Std Ext_Std Method: External Standard (Most Accurate) Check_Std->Ext_Std Yes (Routine Use) Calc_RRF Calculate RRF Experimentally Check_Std->Calc_RRF Yes (For RRF Study) Range_Check Is RRF within 0.8 - 1.2? Calc_RRF->Range_Check Use_One Use RRF = 1.0 (Uncorrected) Range_Check->Use_One Yes (Strictly Optional) Use_Calc Use Calculated RRF (Correction Factor) Range_Check->Use_Calc No (Mandatory)

Figure 1: Decision logic for applying RRF in pharmaceutical compliance.

Part 2: Comparative Methodology

The following table contrasts the three primary approaches to quantifying Impurity E.

FeatureMethod A: Slope-Based (Recommended)Method B: Single-PointMethod C: Uncorrected (RRF=1.0)
Principle Ratio of linear regression slopes (

) across 5+ concentrations.
Ratio of responses at a single concentration (usually 100% or limit level).Assumes identical molar absorptivity.
Accuracy High. Accounts for detector non-linearity and intercept bias.Medium. Vulnerable to preparation errors or detector saturation.Low. Risk of 10-20% error if

differs.
Robustness High. Outliers are averaged out via regression.Low. One bad injection skews the entire factor.N/A. No experimental data used.
Regulatory Status Preferred for NDA/ANDA submissions.Acceptable for early development or screening.Acceptable only if validated that RRF

1.0.

Part 3: Experimental Protocol (Method A)

Directive: This protocol is designed to be self-validating. The linearity of the API and Impurity are established simultaneously.

Reagents & Standards
  • Pravastatin Sodium Reference Standard (RS): Purity > 99.0%.

  • Pravastatin Impurity E Standard: Certified reference material (e.g., from EP/USP or secondary standard provider).

  • Solvent: Methanol/Water (50:50 v/v) or Mobile Phase A (verify solubility).

Chromatographic Conditions (Typical)
  • Column: C18, 150 x 4.6 mm, 3-5 µm (e.g., Symmetry C18 or equivalent).

  • Wavelength: 238 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Run Time: Sufficient to elute Impurity E (typically RRT ~ 0.4 - 0.6 relative to Pravastatin, depending on gradient).

Preparation of Linearity Solutions

Do not use serial dilution for all points to prevent propagation of pipetting errors. Use a stock solution and independent dilutions for at least 3 points.

  • Stock A (API): 1.0 mg/mL Pravastatin Na.

  • Stock B (Impurity E): 1.0 mg/mL Impurity E.

  • Target Concentration: The working concentration for impurities is usually 0.1% of the API nominal concentration.

    • Example: If API test concentration is 1000 µg/mL, the 100% impurity level is 1 µg/mL.

Linearity Levels: Prepare 6 levels ranging from LOQ to 150% of the specification limit (0.15%).

LevelConcentration (µg/mL)% of Specification
L10.05LOQ Level
L20.2525%
L30.5050%
L41.00100% (Target)
L51.25125%
L61.50150%
Workflow Diagram

RRF_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Calculation Stock Stock Sol. (API & Imp E) Dilution 6 Linearity Levels Stock->Dilution HPLC HPLC Injection (Triplicate) Dilution->HPLC Data Peak Area Acquisition HPLC->Data Reg Linear Regression y = mx + c Data->Reg Ratio Ratio of Slopes (m_imp / m_api) Reg->Ratio

Figure 2: Step-by-step workflow for slope-based RRF determination.

Part 4: Data Analysis & Calculation

Linearity Data (Hypothetical Example)

Note: The data below represents a typical statin profile where the impurity has slightly lower absorbance at 238 nm.

LevelConc. Impurity E (µg/mL)Area Impurity EConc. API (µg/mL)Area API
L10.051,4500.051,520
L20.257,3000.257,650
L30.5014,8000.5015,400
L41.0029,9001.0031,000
L51.2537,4001.2538,900
L61.5044,9501.5046,800
Regression Analysis

Using the formula


:
  • Impurity E Regression:

    • Slope (

      
      ): 29,950 
      
    • Correlation (

      
      ): 0.9998
      
  • Pravastatin API Regression:

    • Slope (

      
      ): 31,180 
      
    • Correlation (

      
      ): 0.9999
      
RRF Calculation

[5][6][7][8][9]


Interpretation

In this scenario, the RRF is 0.96 .

  • Since

    
     falls within the 
    
    
    
    range, regulatory bodies (EP/USP) often permit using 1.0 for simplicity, unless the monograph explicitly specifies otherwise.
  • However, for high-precision stability studies, using 0.96 ensures that the impurity mass is not underestimated by 4%.

Part 5: Validation & Regulatory Compliance

Validation Criteria

To accept the calculated RRF, the underlying method must meet these criteria:

  • Linearity:

    
     for both API and Impurity.
    
  • Intercept: The y-intercept should be

    
     of the response at the 100% level (demonstrates minimal bias).
    
  • Precision: Triplicate injections at the target level should have RSD

    
    .
    
Pharmacopeial Context[3][11]
  • European Pharmacopoeia (EP): Generally lists specific correction factors in the "Tests" section of the monograph if they differ significantly from 1.0. If no factor is listed for Impurity E, and your experimental RRF is within 0.8-1.2, you may default to uncorrected area normalization.

  • USP: Similar to EP, USP designates "F" factors.[4][6] Always verify the current USP monograph for Pravastatin Sodium to check if a specific F-value is mandated for "Related Compound A" or others.

References

  • European Pharmacopoeia (Ph.[6][10] Eur.) . Monograph 2059: Pravastatin Sodium. EDQM.

  • United States Pharmacopeia (USP) . General Chapter <621> Chromatography. USP-NF.

  • ICH Guidelines . Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation.[7]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[11] (Standard text for HPLC methodology).

  • Chromatography Forum . Discussions on RRF Calculation and Linearity.

Sources

Comparative

Technical Guide: Cross-Reactivity of the 3''-Hydroxy Metabolite in Pravastatin Immunoassays

Topic: Cross-reactivity of 3''-hydroxy metabolite in Pravastatin immunoassays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of 3''-hydroxy metabolite in Pravastatin immunoassays Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the pharmacokinetic (PK) monitoring of Pravastatin, the distinction between the parent drug and its major metabolites is critical for accurate exposure data. The primary biotransformation product, 3''-hydroxy pravastatin (standardized in literature as the 3α-hydroxy isomer or SQ 31,906 ), shares a high degree of structural homology with the parent compound. This guide analyzes the impact of this metabolite on immunoassay performance, contrasting the specificity of antibody-based detection against liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Biological Context: Metabolism and Nomenclature

Pravastatin is unique among statins as it is not significantly metabolized by the cytochrome P450 system.[1] Instead, it undergoes enzymatic degradation in the liver and stomach. The major metabolic pathway involves the isomerization of the 6-hydroxy group and hydroxylation at the carbobicyclic ring.

  • Parent Compound: Pravastatin (active HMG-CoA reductase inhibitor).[2][3]

  • Major Metabolite: 3''-hydroxy pravastatin .

    • Note on Nomenclature: In various chemical registries, this metabolite is synonymous with 3α-hydroxy-iso-pravastatin and SQ 31,906 . The "3''" locant refers to the specific carbon on the hexahydronaphthalene ring system where the stereochemical inversion or hydroxylation occurs.

    • Activity: It retains approximately 1/10 to 1/40 of the HMG-CoA reductase inhibitory activity of the parent drug.[2]

Visualizing the Structural Challenge

The structural difference is minute—a stereochemical shift and hydroxylation on the ring—which presents a significant challenge for antibody recognition sites (epitopes).

Pravastatin_Metabolism cluster_legend Structural Homology Pravastatin Pravastatin (Parent Drug) Enzyme Enzymatic Isomerization (Stomach/Liver) Pravastatin->Enzyme Inactive Other Metabolites (e.g., SQ 31,945) Pravastatin->Inactive Ring Hydroxylation Metabolite 3''-Hydroxy Pravastatin (3α-iso-pravastatin / SQ 31,906) Major Metabolite Enzyme->Metabolite Major Pathway Note The 3''-hydroxy metabolite differs only by stereochemistry/hydroxylation on the decalin ring.

Figure 1: Metabolic pathway of Pravastatin highlighting the conversion to the 3''-hydroxy metabolite. The structural similarity drives the cross-reactivity potential in immunoassays.

Comparative Analysis: Immunoassay vs. LC-MS/MS

For researchers selecting a quantification method, the choice often lies between the high throughput of Immunoassays (ELISA/EIA) and the specificity of LC-MS/MS.

The Cross-Reactivity Mechanism

In a competitive ELISA, the antibody cannot easily distinguish between the parent pravastatin and the 3''-hydroxy metabolite if the antibody's epitope targets the stable heptanoic acid side chain rather than the modified ring. This leads to positive bias (overestimation) of pravastatin levels in patient samples.

Performance Comparison Table
FeatureHigh-Quality ELISA (Monoclonal)Standard ELISA (Polyclonal)LC-MS/MS (Gold Standard)
Primary Detection Principle Steric recognition of specific epitopeBroad recognition of hapten structureMass-to-charge ratio (m/z) & retention time
3''-Hydroxy Cross-Reactivity < 3% (Highly Specific)10% - 25% (Moderate Risk)0% (Resolved chromatographically)
Sensitivity (LLOQ) ~0.2 - 0.5 ng/mL~1.0 ng/mL~0.1 ng/mL
Throughput High (96-well plate format)High (96-well plate format)Moderate (Serial injection)
Sample Prep Requirement Minimal (Direct plasma/serum)MinimalExtensive (Extraction required)
Cost Per Sample LowLowHigh

Key Insight: While LC-MS/MS is the reference method for separating stereoisomers, high-quality ELISAs utilizing monoclonal antibodies raised against specific ring-modified haptens can achieve <3% cross-reactivity, making them viable for screening large cohorts.

Experimental Protocol: Validating Cross-Reactivity

To ensure data integrity, researchers must validate the cross-reactivity (%CR) of their specific immunoassay kit against the 3''-hydroxy metabolite. Do not rely solely on manufacturer claims.

Protocol Standard: Adapted from CLSI EP07 (Interference Testing in Clinical Chemistry).

Workflow Diagram

CrossReactivity_Protocol Start Start Validation Prep_Stock 1. Prepare Stock Solutions (Parent & 3''-OH Metabolite) Start->Prep_Stock Spike 2. Spike Matrix Create 2 sets: (A) Parent only (B) Parent + Metabolite (1000 ng/mL) Prep_Stock->Spike Assay 3. Run Immunoassay (Triplicate analysis) Spike->Assay Calc 4. Calculate % Cross-Reactivity %CR = (Measured - Expected) / Spike Conc * 100 Assay->Calc Decision Is %CR < 5%? Calc->Decision Pass Pass: Suitable for PK Decision->Pass Yes Fail Fail: Use LC-MS/MS Decision->Fail No

Figure 2: Step-by-step workflow for experimentally determining the cross-reactivity of the 3''-hydroxy metabolite in a Pravastatin immunoassay.

Detailed Methodology
  • Reference Material: Obtain certified reference standards for Pravastatin Sodium and 3''-Hydroxy Pravastatin (SQ 31,906).

  • Spiking Strategy:

    • Control Pool: Drug-free human plasma.

    • Test Pool A (Parent): Spike Pravastatin at the assay's EC50 (e.g., 10 ng/mL).

    • Test Pool B (Cross-Reactant): Spike 3''-Hydroxy Pravastatin at a high concentration (e.g., 1000 ng/mL) into drug-free plasma.

  • Assay Execution: Analyze samples in triplicate using the ELISA kit according to the manufacturer's instructions.

  • Calculation: Use the formula to determine % Cross-Reactivity (%CR):

    
    
    Note: If testing interference, measure the bias introduced by adding the metabolite to the parent.
    
Mitigation Strategies and Best Practices

When using immunoassays for Pravastatin research, adopt these strategies to mitigate the risk of metabolite interference:

  • Antibody Selection: Prioritize kits using monoclonal antibodies specifically characterized for low affinity to the 3''-hydroxy isomer. Review the "Specificity" section of the package insert for "SQ 31,906" data.

  • Timing of Sampling: The 3''-hydroxy metabolite has a longer half-life (up to 77 hours) compared to the parent drug (~1.8 hours).

    • Implication: In trough samples (pre-dose) or late-phase PK samples, the metabolite-to-parent ratio is higher, increasing the risk of false positives in cross-reactive assays.

  • Correction Factors: If %CR is known and constant (e.g., 15%), and the metabolic ratio is predictable, a mathematical correction factor can be applied, though this is less accurate than direct chromatographic separation.

References
  • Bristol-Myers Squibb. (2011). Pravachol (Pravastatin Sodium) Prescribing Information. FDA.[3] [Link]

  • Darwish, I. A., et al. (2009).[4][5] "New highly sensitive enzyme immunoassay for the determination of pravastatin in human plasma."[4][5][6][7] Talanta, 79(5), 1478-1483. [Link]

  • PubChem. (2025). 3-Hydroxypravastatin, (S)- Compound Summary. National Library of Medicine. [Link]

  • Jemal, M., et al. (1998). "High-performance liquid chromatography-tandem mass spectrometry method for the quantitation of pravastatin and its biotransformation products in human serum." Journal of Chromatography B: Biomedical Sciences and Applications, 709(2), 233-241. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). EP07: Interference Testing in Clinical Chemistry, 3rd Edition. [Link]

Sources

Validation

Limit of Quantitation (LOQ) for 3''-Hydroxy Pravastatin in Serum: A Comparative Methodological Guide

Executive Summary In the pharmacokinetic (PK) profiling of pravastatin, the quantification of its major metabolite, 3''-hydroxy pravastatin (often chemically designated as 3'α-iso-pravastatin or 3'α-hydroxy pravastatin),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pharmacokinetic (PK) profiling of pravastatin, the quantification of its major metabolite, 3''-hydroxy pravastatin (often chemically designated as 3'α-iso-pravastatin or 3'α-hydroxy pravastatin), is critical for establishing bioequivalence and understanding metabolic clearance. While pravastatin itself is relatively abundant, the 3''-hydroxy metabolite often presents at concentrations 2–5 fold lower than the parent drug, necessitating bioanalytical methods with exceptional sensitivity.

This guide evaluates current methodologies for quantifying 3''-hydroxy pravastatin in human serum, comparing Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). It identifies the Limit of Quantitation (LOQ) achievable by each approach and recommends an optimized workflow to achieve sub-nanogram sensitivity (LOQ


 0.1 ng/mL).

The Analytical Challenge: Why LOQ Matters

The 3''-hydroxy metabolite possesses a polarity similar to the parent compound but lacks the same ionization efficiency in Electrospray Ionization (ESI), often leading to lower signal-to-noise ratios.

  • PK Washout Phase: In terminal elimination phases (12–24 hours post-dose), serum concentrations drop below 0.5 ng/mL.

  • Regulatory Standards: FDA and EMA bioanalytical guidelines require the LOQ to be at least 5% of the Cmax, or sufficiently low to define the terminal elimination phase. For 3''-hydroxy pravastatin, an LOQ > 0.5 ng/mL often results in truncated AUC calculations, failing bioequivalence tests.

Methodology Comparison: Extraction & Detection

The choice of sample preparation is the single biggest determinant of LOQ. Below is a comparative analysis of the three primary extraction strategies.

Comparative Performance Table
FeatureLiquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Protein Precipitation (PPT)
Primary Solvent/Sorbent Ethyl Acetate / Methyl tert-butyl ether (MTBE)HLB (Hydrophilic-Lipophilic Balance) or MAX (Anion Exchange)Acetonitrile / Methanol
Achievable LOQ 0.1 – 0.2 ng/mL 0.5 – 1.0 ng/mL> 2.0 ng/mL
Recovery 90 – 99% (Double Extraction)80 – 90%> 95% (but high suppression)
Matrix Effect Low (Cleanest extracts)Moderate (Lipids may breakthrough)High (Significant ion suppression)
Throughput Medium (Requires evaporation)Medium/High (96-well plate)High (Simple mix & spin)
Cost LowHighVery Low
Expert Insight: Why LLE Outperforms SPE for this Analyte

While SPE is the industry standard for high-throughput generic assays, LLE using Ethyl Acetate (acidified) consistently yields the lowest LOQ for 3''-hydroxy pravastatin.

  • Selectivity: The metabolite is an acid (pKa ~4.7). Acidifying the serum drives the molecule into its non-ionized form, which partitions efficiently into ethyl acetate, leaving behind phospholipids that cause ion suppression in MS/MS.

  • Concentration Factor: LLE allows for large sample volumes (e.g., 500 µL serum) to be extracted, evaporated, and reconstituted in a small volume (e.g., 50 µL), providing a 10x enrichment factor that directly lowers the LOQ.

Optimized Protocol: The "Gold Standard" Workflow

Target LOQ: 0.10 ng/mL Instrument: UHPLC coupled with Triple Quadrupole MS (e.g., AB Sciex 4000/6500 or Agilent 6490).

Step-by-Step Methodology
A. Reagents & Standards
  • Internal Standard (IS): Pravastatin-d3 or 3''-hydroxy pravastatin-d3 (Essential to compensate for matrix effects).

  • Extraction Solvent: Ethyl Acetate + 0.1% Formic Acid (FA).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

B. Sample Preparation (Acidified LLE)
  • Aliquot: Transfer 500 µL of serum into a clean glass tube.

  • Spike IS: Add 50 µL of Internal Standard working solution.

  • Acidification: Add 50 µL of 1M Formic Acid or Orthophosphoric acid (pH adjustment to ~3.0 is critical to suppress ionization of the carboxylic acid group).

  • Extraction: Add 3.0 mL of Ethyl Acetate (0.1% FA). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the organic (upper) layer to a clean glass tube.

    • Optional High-Sensitivity Step: Repeat steps 4-6 and combine organic layers to maximize recovery (rec. >95%).

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex and transfer to autosampler vial.

C. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters Symmetry or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm or 3.5 µm.

  • Ionization: ESI Positive Mode (Note: Sodium adduct [M+Na]+ often gives better sensitivity than protonated [M+H]+ for statins, but [M-H]- in negative mode is cleaner for the acid metabolite. Negative mode is recommended for better selectivity).

  • MRM Transitions (Negative Mode):

    • Precursor: m/z 439.2 (Deprotonated molecular ion)

    • Product: m/z 321.1 (Characteristic fragment)

    • Note: Verify specific transitions based on the exact salt/isomer form.

Visualization: Workflow & Decision Logic

Diagram 1: High-Sensitivity Extraction Workflow

This diagram illustrates the critical path to achieving <0.1 ng/mL LOQ.

G Start Serum Sample (500 µL) Acid Acidification (pH 3.0 with Formic Acid) Start->Acid Protonate Analyte LLE LLE with Ethyl Acetate (Vortex 5 min) Acid->LLE Partition to Organic Centrifuge Centrifuge & Separation (Remove Phospholipids) LLE->Centrifuge Evap Evaporation (N2 at 40°C) Centrifuge->Evap Transfer Organic Layer Recon Reconstitution (100 µL Mobile Phase) Evap->Recon Concentrate 5x LCMS LC-MS/MS Analysis (LOQ: 0.1 ng/mL) Recon->LCMS

Caption: Optimized Liquid-Liquid Extraction workflow for maximizing 3''-hydroxy pravastatin recovery.

Diagram 2: Method Selection Decision Tree

Choose the right method based on your specific sensitivity needs.

DecisionTree Need Required LOQ? HighSens < 0.5 ng/mL (PK/Bioequivalence) Need->HighSens MedSens 0.5 - 5.0 ng/mL (Therapeutic Monitoring) Need->MedSens LLE_Path Select LLE (Ethyl Acetate) Best Sensitivity HighSens->LLE_Path Recommended SPE_Path Select SPE (HLB) High Throughput MedSens->SPE_Path PPT_Path Select Protein Precip Rapid/Screening Only MedSens->PPT_Path If speed is priority

Caption: Decision matrix for selecting extraction methodology based on required sensitivity.

Validation Criteria & Troubleshooting

To ensure the reported LOQ is scientifically valid, the method must meet the following criteria (based on FDA/EMA Bioanalytical Method Validation):

  • Signal-to-Noise (S/N): At the LOQ (e.g., 0.1 ng/mL), the analyte peak must have an S/N ratio

    
     10.
    
  • Precision & Accuracy: At the LOQ, the Coefficient of Variation (CV) must be

    
     20%, and accuracy must be within 80–120%.
    
  • Matrix Effect Quantification:

    • Calculate Matrix Factor (MF) = (Peak Area in Matrix / Peak Area in Neat Solution).

    • If MF < 0.8 (Ion Suppression), switch from SPE to LLE or reduce injection volume.

  • Isomer Separation: Ensure the chromatographic method separates 3''-hydroxy pravastatin from other minor isomers (e.g., 6'-epi-pravastatin) to avoid integration errors.

References

  • Yieru, H., et al. (2014). Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS. National Institutes of Health (PMC). Available at: [Link]

  • Jemal, M., et al. (1998).[1] The use of high-flow high performance liquid chromatography coupled with positive and negative ion electrospray tandem mass spectrometry for quantitative bioanalysis. Rapid Communications in Mass Spectrometry.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Available at: [Link]

  • Mulvana, D., et al. (2000). Quantitative determination of pravastatin and its biotransformation products in human serum by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Agilent Technologies. (2016). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Application Note. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: (S)-3''-Hydroxy Pravastatin Sodium Salt Disposal

This guide outlines the critical safety, containment, and disposal protocols for (S)-3''-Hydroxy Pravastatin Sodium Salt , a specific metabolite of the HMG-CoA reductase inhibitor Pravastatin.[1] As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, containment, and disposal protocols for (S)-3''-Hydroxy Pravastatin Sodium Salt , a specific metabolite of the HMG-CoA reductase inhibitor Pravastatin.[1]

As a Senior Application Scientist, I must emphasize that while this compound is often classified as "non-regulated" for transport, its biological activity as a statin metabolite—specifically its reproductive toxicity potential and aquatic persistence—mandates a disposal strategy far stricter than standard chemical waste.

Immediate Safety & Hazard Profile

Before handling waste, operators must understand the nature of the hazard to select the correct PPE and containment strategy.[1]

ParameterSpecificationOperational Implication
CAS Number 136657-41-5 (or 722504-45-2)Use for waste manifesting and inventory tracking.[1]
Bio-Hazard Class Reproductive Toxin (Repr. 2) Strict Zero-Exposure policy for pregnant/nursing personnel.[1]
Target Organs Liver, Muscle Tissue (Rhabdomyolysis potential)Long-term exposure monitoring required.[1]
Aquatic Toxicity High (HMG-CoA inhibition in aquatic life)ZERO SEWER DISCHARGE. Strictly prohibited from drain disposal.[1]
RCRA Status (US) Non-Listed (Not P or U listed)Manage as Non-Hazardous Pharmaceutical Waste (incineration required).[1]
Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator recommended during weighing or spill cleanup to prevent inhalation of particulates.[1]

  • Dermal: Double nitrile gloves (0.11 mm min thickness).[1]

  • Ocular: Safety glasses with side shields.[1]

Waste Classification & Logic

Why do we incinerate if it's not RCRA hazardous?

Although (S)-3''-Hydroxy Pravastatin is not a P-listed or U-listed waste under US EPA regulations (40 CFR 261.33), it is a biologically active pharmaceutical ingredient (API) .[1]

  • Ecological Impact: Statins are "pseudo-persistent" in the environment.[1] Wastewater treatment plants (WWTPs) are often unable to fully degrade the hydroxy-metabolites, leading to accumulation in surface waters which disrupts the endocrine and sterol synthesis pathways of aquatic organisms.[1]

  • Regulatory Best Practice: Under the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (Subpart P), the industry standard for non-creditable pharmaceutical waste is combustion (incineration) to ensure destruction of the active moiety.[1]

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Powders, Contaminated Consumables)

Applicable to: Expired reference standards, weighing boats, contaminated gloves, and spill cleanup materials.[1]

  • Segregation: Do not mix with general trash or biohazard (infectious) waste.[1][2] Use a dedicated container labeled "Pharmaceutical Waste - For Incineration Only." [1]

  • Containment:

    • Place the solid waste into a polyethylene bag (minimum 4 mil thickness).[1]

    • Seal the bag with a zip-tie or heat seal.[1]

    • Place the sealed bag into a rigid, white or blue high-density polyethylene (HDPE) drum.[1]

  • Labeling: Apply a label reading: Non-Hazardous Pharmaceutical Waste. Contains: (S)-3''-Hydroxy Pravastatin Sodium Salt.[1][3][4]

Phase B: Liquid Waste (Stock Solutions, HPLC Effluent)

Applicable to: Dissolved standards in water, methanol, or DMSO.[1]

  • Solvent Compatibility: Determine the primary solvent.[1]

    • Aqueous/Buffer:[1] Collect in "Aqueous Pharmaceutical Waste" carboys.[1]

    • Organic (MeOH/DMSO): Collect in "Organic Pharmaceutical Waste" carboys.[1]

  • Adsorption (Small Spills/Volumes): For volumes <50 mL, it is operationally efficient to absorb the liquid onto an inert solid (vermiculite or diatomaceous earth) and dispose of it as Solid Waste (Phase A) to reduce liquid waste disposal costs.[1]

  • Neutralization: DO NOT attempt to chemically neutralize the statin activity in-house (e.g., via bleach).[1] Chemical oxidation may produce unknown byproducts.[1] Thermal destruction is the only validated method. [1]

Phase C: Final Destruction[1]
  • Transport: Hand over to a licensed waste hauler (e.g., Veolia, Clean Harbors, Stericycle).[1]

  • Manifesting: Ensure the waste profile lists "Non-RCRA Pharmaceutical Waste."[1]

  • Method: The waste must be sent to a Waste-to-Energy (WtE) facility or a High-Temperature Incinerator .[1]

Visualized Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for handling this compound, ensuring no environmental release.

DisposalWorkflow Start Waste Generation: (S)-3''-Hydroxy Pravastatin Na StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder (or Spill Debris) StateCheck->SolidPath Solid LiquidPath Liquid Solution (HPLC/Stock) StateCheck->LiquidPath Liquid Segregation Segregate into Pharm Waste Container (White/Blue Drum) SolidPath->Segregation LiquidVol Volume < 50mL? LiquidPath->LiquidVol Absorb Absorb onto Vermiculite/Pads LiquidVol->Absorb Yes LiquidVol->Segregation No (Bulk Liquid) Absorb->Segregation Labeling Label: 'Non-Hazardous Pharmaceutical Waste Incineration Only' Segregation->Labeling FinalDest Licensed High-Temp Incineration Labeling->FinalDest Prohibition CRITICAL STOP: NO Sewer / NO Trash Prohibition->Start Avoid

Caption: Operational logic flow for segregating and destroying Pravastatin metabolite waste, prioritizing incineration.

Emergency Spill Response (Immediate Action)

If a powder spill occurs outside of a containment hood:

  • Evacuate & PPE: Clear the immediate area. Don N95/P100 respirator and double gloves.[1]

  • Contain: Cover the powder gently with damp paper towels to prevent dust aerosolization.[1] Do not dry sweep. [5]

  • Clean:

    • Wipe up the damp powder.[1]

    • Clean the surface with a soap/water solution (surfactants help lift the sodium salt).[1]

    • Follow with a 70% Isopropanol wipe to remove organic residues.[1]

  • Dispose: All cleanup materials (towels, gloves) enter the Phase A (Incineration) stream.[1]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pravastatin Sodium Salt Hydrate. MilliporeSigma.[1][6][7] Link[1]

  • Cayman Chemical. (2025).[1] Safety Data Sheet: Pravastatin (sodium salt).[1][8] Cayman Chemical.[1][6][7] Link

  • U.S. Environmental Protection Agency (EPA). (2019).[1][9][10] Management Standards for Hazardous Waste Pharmaceuticals (Subpart P). EPA.gov.[1] Link

  • Santa Cruz Biotechnology. (n.d.).[1] (S)-3''-Hydroxy Pravastatin Sodium Salt Product Data. scbt.com.[1] Link[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.